molecular formula C10H11NO4 B151837 Dimethyl aminoterephthalate CAS No. 5372-81-6

Dimethyl aminoterephthalate

Cat. No.: B151837
CAS No.: 5372-81-6
M. Wt: 209.2 g/mol
InChI Key: DSSKDXUDARIMTR-UHFFFAOYSA-N
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Description

The tricarbonylchromium complex of dimethyl aminoterephthalate was prepared and studied.>

Properties

IUPAC Name

dimethyl 2-aminobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSSKDXUDARIMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022225
Record name Dimethyl aminoterephthalate
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Molecular Weight

209.20 g/mol
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CAS No.

5372-81-6
Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl aminoterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl 2-aminoterephthalate
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Record name DIMETHYL AMINOTEREPHTHALATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl aminoterephthalate, a key intermediate in the production of various industrial chemicals, including dyes and pharmaceuticals.[1] This document details the prevalent synthetic methodologies, thorough characterization data, and experimental protocols to assist researchers and professionals in the field.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reduction of dimethyl 2-nitroterephthalate. This transformation can be achieved through several reduction methods, with catalytic hydrogenation and metal-based reductions being the most frequently employed.

A prevalent synthesis route involves the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate, followed by a reduction of the nitro group to an amine.[2]

1.1. Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and clean method for the reduction of the nitro group. This process typically involves reacting dimethyl nitroterephthalate with hydrogen gas in the presence of a noble metal catalyst.

Experimental Protocol: Catalytic Hydrogenation [1]

  • Preparation: Dissolve dimethyl nitroterephthalate in isopropanol.

  • Reaction Setup: Transfer the solution to a hydrogenation kettle and add a precious metal catalyst. The catalyst consumption is typically 0.05%-20% of the raw material's weight.

  • Hydrogenation: Introduce hydrogen gas into the kettle. The reaction is carried out at a temperature of 80-100°C and a pressure of 0.3-2.5 MPa.

  • Work-up: Upon completion of the reaction, the catalyst is leached out.

  • Isolation: The product is obtained through cooling, crystallization, centrifugation, and drying.

This method boasts a raw material conversion rate of 100%, yielding a white powder product with a chromatographic purity of 99% or higher and a yield of 95% or more.[1]

1.2. Iron Powder Reduction

Reduction using iron powder in the presence of an acid or a salt like ammonium chloride is a classic and effective method.

Experimental Protocol: Iron Powder Reduction [2][3]

  • Reaction Setup: In a flask, prepare a 1:1 (v/v) solution of ethanol and water. Add ammonium chloride (2.3 g) and iron powder (2.3 g) to this solution (50 ml). Heat the mixture to reflux with stirring for 30 minutes.

  • Addition of Starting Material: Dissolve dimethyl 2-nitroterephthalate (10.0 g) in ethanol (25 ml). Add this solution dropwise to the refluxing reaction mixture.

  • Reaction Monitoring: Continue the reaction at reflux for 30 minutes after the addition is complete. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through celite. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous layer to 10 with a saturated sodium carbonate solution. Extract the aqueous phase twice with ethyl acetate (50 ml each).

  • Isolation: Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

This protocol has been reported to yield 8.7 g of dimethyl 2-aminoterephthalate, which corresponds to a yield of 99.1%.[2][3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

2.1. Physical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄[3][4][5]
Molecular Weight209.20 g/mol [3][4][5]
Melting Point127-130 °C[4]
130-131 °C[2]
134 °C[6]
AppearanceWhite powder or crystals[1][4]
Beige or yellow to light green to brownish powder[4]
SolubilityInsoluble in water[4]

2.2. Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of the compound.

TechniqueDataReference
¹H NMR (d₆-DMSO, 400MHz): δ 7.80 (1H, d, J=8.8), 7.45 (1H, s), 7.05 (1H, d, J=8.8), 6.87 (2H, br), 3.84 (3H, s), 3.82 (3H, s)[2]
IR Spectroscopy Available spectra can be found on chemical databases such as ChemicalBook.[7]
Mass Spectrometry Available spectra can be found on databases like NIST Mass Spectrometry Data Center.[5]
¹³C NMR Available spectra can be found on chemical databases such as ChemicalBook.[7]

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The general workflow for the synthesis of this compound via the reduction of dimethyl 2-nitroterephthalate followed by purification is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_final Final Product Start Dimethyl 2-nitroterephthalate Reduction Reduction (e.g., Catalytic Hydrogenation or Fe/NH4Cl) Start->Reduction Filtration Filtration / Catalyst Removal Reduction->Filtration Extraction Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization Evaporation->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound to confirm its identity and purity.

Characterization_Flow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_purity Purity Assessment SynthesizedProduct Synthesized Product MeltingPoint Melting Point Determination SynthesizedProduct->MeltingPoint Appearance Visual Appearance SynthesizedProduct->Appearance NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS Chromatography Chromatography (e.g., TLC, HPLC) SynthesizedProduct->Chromatography FinalConfirmation Confirmed Dimethyl Aminoterephthalate MeltingPoint->FinalConfirmation Appearance->FinalConfirmation NMR->FinalConfirmation IR->FinalConfirmation MS->FinalConfirmation Chromatography->FinalConfirmation

Caption: Logical workflow for the characterization and purity assessment of the final product.

References

Navigating the Solubility Landscape of Dimethyl Aminoterephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of dimethyl aminoterephthalate, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides visual representations of relevant workflows to facilitate a deeper understanding of its behavior in organic solvents.

While quantitative solubility data for this compound in common organic solvents is not extensively available in public literature, this guide provides valuable qualitative information and data on closely related compounds to infer its likely solubility characteristics.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited. One source indicates its solubility in water is 0.04 g/L, although the corresponding temperature and experimental conditions are not specified.[1][2]

To provide a frame of reference, the following table summarizes the mole fraction solubility of the closely related compound, 2-aminoterephthalic acid, in various alcoholic solvents at different temperatures. This data suggests that the solubility of aminoterephthalate derivatives generally increases with temperature.[3][4] It is important to note that the ester groups in this compound will influence its polarity and, consequently, its solubility profile compared to the carboxylic acid groups of 2-aminoterephthalic acid.

Table 1: Mole Fraction Solubility of 2-Aminoterephthalic Acid in Alcoholic Solvents [3][4]

SolventTemperature (K)Mole Fraction Solubility (x10³)
Methanol 303.151.045
308.151.211
313.151.403
318.151.625
323.151.882
328.152.180
333.152.525
338.152.925
Ethanol 303.150.448
308.150.525
313.150.615
318.150.721
323.150.845
328.150.989
333.151.158
338.151.354
1-Propanol 303.150.215
308.150.255
313.150.302
318.150.357
323.150.422
328.150.497
333.150.585
338.150.689
1-Butanol 303.150.118
308.150.141
313.150.168
318.150.200
323.150.238
328.150.282
333.150.335
338.150.397
2-Propanol 303.150.311
308.150.368
313.150.434
318.150.512
323.150.603
328.150.710
333.150.836
338.150.985
2-Butanol 303.150.165
308.150.197
313.150.234
318.150.278
323.150.330
328.150.391
333.150.462
338.150.546
2-Methyl-2-propanol 303.150.315
308.150.370
313.150.434
318.150.509
323.150.597
328.150.699
333.150.819
338.150.961
3-Methyl-1-butanol 303.150.088
308.150.106
313.150.127
318.150.151
323.150.180
328.150.214
333.150.254
338.150.301

Based on general principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This gravimetric method involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Constant temperature water bath or incubator shaker

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm)

  • Oven

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the vials to rest at the constant temperature for several hours (e.g., 2-4 hours) to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any solid particles. To prevent precipitation or dissolution due to temperature changes, the syringe and filter should be pre-heated or pre-cooled to the experimental temperature.

  • Analysis: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent in an oven until a constant weight of the dissolved this compound is achieved. The mass of the dissolved solid and the corresponding mass of the solvent can then be used to calculate the solubility. Alternatively, the concentration of the solute in the supernatant can be determined using analytical techniques such as HPLC or UV-Vis spectroscopy against a pre-established calibration curve.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_alt_analysis Alternative Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Withdraw supernatant with filtered syringe equil2->analysis1 analysis2 Weigh the sample analysis1->analysis2 alt1 HPLC or UV-Vis analysis analysis1->alt1 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh the residue analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5 alt2 Determine concentration from calibration curve alt1->alt2

Figure 1. Experimental workflow for solubility determination using the isothermal shake-flask method.

Synthesis and Purification Workflow

This compound is commonly synthesized via the reduction of dimethyl 2-nitroterephthalate. The following diagram outlines a typical laboratory-scale synthesis and purification workflow.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dimethyl 2-nitroterephthalate reaction Reduction Reaction start->reaction reagents Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) in Solvent (e.g., Ethanol) reagents->reaction filter Filter to remove catalyst reaction->filter neutralize Neutralize with base filter->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer (e.g., with Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from suitable solvent evaporate->recrystallize product Pure this compound recrystallize->product

Figure 2. General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While comprehensive quantitative data remains to be fully established in the literature, the information on the related compound, 2-aminoterephthalic acid, offers valuable insights into its likely behavior. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility of this compound in various organic solvents, which is critical for its application in research and development.

References

Unveiling the Solid-State Architecture of Dimethyl 2-aminoterephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Dimethyl 2-aminoterephthalate, a key intermediate in various industrial syntheses. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols employed in its structural determination, offering valuable insights for professionals in drug development and materials science.

Crystallographic and Structural Data

The crystal structure of Dimethyl 2-aminoterephthalate (CSD Deposition Code: 750711) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Dimethyl 2-aminoterephthalate [1]

ParameterValue
Empirical FormulaC₁₀H₁₁NO₄
Formula Weight209.20 g/mol
Temperature166 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a4.7721(12) Å
b16.928(5) Å
c11.841(5) Å
α90°
β93.88(5)°
γ90°
Volume954.4(6) ų
Z4
Calculated Density1.456 Mg/m³
Absorption Coefficient0.11 mm⁻¹
F(000)440
Data Collection and Refinement
Reflections CollectedNot specified
Independent ReflectionsNot specified
Goodness-of-fit on F²0.96
Final R indices [I>2σ(I)]R₁ = 0.054, wR₂ = 0.134
R indices (all data)Not specified
Molecular Structure and Conformation

The molecule consists of a central benzene ring substituted with an amino group and two methyl ester groups. The planarity of the benzene ring is a key feature of the molecular structure.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of Dimethyl 2-aminoterephthalate is characterized by the formation of centrosymmetric dimers.[1] These dimers are formed through intermolecular N—H···O hydrogen bonds between the amino group of one molecule and a carbonyl oxygen of an adjacent molecule. Further stability is conferred by intramolecular N—H···O hydrogen bonds.[1] These interactions lead to the formation of stacks along the a-axis, which are arranged in a herringbone pattern.[1]

Quantitative Molecular Geometry

Detailed quantitative data, including bond lengths, bond angles, and torsion angles, are available in the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 750711. Direct access to this CIF file is required to extract the comprehensive tables of these parameters.

Experimental Protocols

Synthesis and Crystallization

Single crystals of Dimethyl 2-aminoterephthalate were obtained from an industrial production source.[1]

One reported method for the synthesis of Dimethyl 2-aminoterephthalate involves the catalytic hydrogenation of dimethyl nitroterephthalate.[2] In this process, dimethyl nitroterephthalate is dissolved in isopropanol and subjected to hydrogenation in the presence of a catalyst. The product is then obtained through cooling, centrifugation, and drying.[2]

Another synthetic route involves the reduction of 2-nitro-dimethyl terephthalate using iron and ammonium chloride in an ethanol/water mixture.[3]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected at a temperature of 166 K using molybdenum Kα radiation (λ = 0.71073 Å).[1] Data collection was performed using ω scans. An absorption correction was applied using the SADABS program.[1]

The structure was solved and refined on F². The hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydrogen atoms of the amino group were located from a difference Fourier map.[1]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular hydrogen bonding interaction that leads to the formation of centrosymmetric dimers in the crystal structure of Dimethyl 2-aminoterephthalate.

G Intermolecular Hydrogen Bonding in Dimethyl 2-aminoterephthalate Dimer cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H B_O1 O1'=C' A_N1->B_O1 N-H···O A_O1 O1=C B_N1 N1'-H' B_N1->A_O1 N'-H'···O

Caption: Dimer formation via N-H···O hydrogen bonds.

References

Spectroscopic Profile of Dimethyl Aminoterephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for Dimethyl aminoterephthalate. It includes a summary of available spectral data, generalized experimental protocols, and a workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic amine and ester functionalities.

IR Spectral Data

While specific peak values from various sources may differ slightly based on the experimental conditions, the characteristic absorption bands for this compound are summarized in Table 1. These assignments are based on established correlations for aromatic amines and esters.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3488 - 3376N-H Stretch (asymmetric & symmetric)Primary Aromatic AmineMedium
3100 - 3000C-H StretchAromaticMedium to Weak
3000 - 2850C-H StretchMethyl (Ester)Medium to Weak
1720 - 1680C=O StretchEsterStrong
1620 - 1580N-H BendPrimary Aromatic AmineMedium
1600 - 1450C=C StretchAromatic RingMedium to Weak
1335 - 1250C-N StretchAromatic AmineStrong
1300 - 1100C-O StretchEsterStrong
900 - 675C-H Bend (out-of-plane)AromaticStrong

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. In this technique, the solid sample is placed directly onto the ATR crystal, and the IR beam interacts with the sample surface.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

UV-Vis Spectral Data

Specific UV-Visible absorption data for this compound is not widely reported in publicly accessible literature. However, analysis of the structurally related compound, 2-aminoterephthalic acid, in ethanol reveals absorption maxima that can serve as an estimate. The electronic transitions are expected to be of π → π* character, typical for aromatic systems. A study on 2-aminoterephthalic acid dissolved in ethanol showed an absorption spectrum examined in the range of 190–450 nm.[1]

It is important to note that the ester groups in this compound may cause a slight shift in the absorption maxima (a solvatochromic shift) compared to the carboxylic acid groups of 2-aminoterephthalic acid.

Experimental Protocol: UV-Visible Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of a compound like this compound is as follows:

  • Solvent Selection:

    • Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Ethanol is a common choice for aromatic compounds.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 absorbance units).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as a reference (blank).

    • Fill a second, matched cuvette with the sample solution.

    • Scan a baseline with the solvent-filled cuvettes in both beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • The resulting spectrum plots absorbance versus wavelength (nm).

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Compound (this compound) Prep_IR Prepare IR Sample (e.g., KBr Pellet or ATR) Sample->Prep_IR Prep_UV Prepare UV-Vis Sample (Dissolve in UV-grade solvent) Sample->Prep_UV Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_UV UV-Vis Spectrophotometer Prep_UV->Acquire_UV Process_IR Process IR Spectrum (Baseline correction, Peak picking) Acquire_IR->Process_IR Process_UV Process UV-Vis Spectrum (Identify λmax) Acquire_UV->Process_UV Interpret_IR Interpret IR Spectrum (Functional group identification) Process_IR->Interpret_IR Interpret_UV Interpret UV-Vis Spectrum (Electronic transitions) Process_UV->Interpret_UV Report Technical Report / Publication Interpret_IR->Report Interpret_UV->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Dimethyl 2-aminoterephthalate (CAS 5372-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-aminoterephthalate is a versatile aromatic compound that serves as a crucial intermediate in various fields of chemical synthesis. While primarily recognized for its role as a linker in the formation of metal-organic frameworks (MOFs) and as a precursor in the dye and pigment industry, its utility extends to the synthesis of biologically active molecules, making it a compound of interest for drug discovery and development.[1][2][3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of Dimethyl 2-aminoterephthalate, with a focus on its relevance to researchers in both materials science and the life sciences.

Chemical and Physical Properties

Dimethyl 2-aminoterephthalate is a stable, slight yellow crystalline powder.[2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 5372-81-6[5]
Molecular Formula C₁₀H₁₁NO₄[5]
Molecular Weight 209.20 g/mol [5]
Appearance Slight yellow crystalline powder[2]
Melting Point 127-130 °C[6]
Boiling Point 348.55 °C (estimated)[6]
Density 1.248 g/cm³[2]
Solubility Insoluble in water.[2][6]
Storage Store below +30°C.[6]
Table 2: Spectroscopic Data
Technique Key Features
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectroscopy Data available.
Mass Spectrometry Data available.

Synthesis of Dimethyl 2-aminoterephthalate

The primary route for the synthesis of Dimethyl 2-aminoterephthalate is through the reduction of Dimethyl 2-nitroterephthalate.[2][6] A common and efficient method is catalytic hydrogenation.[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of Dimethyl 2-aminoterephthalate via the catalytic hydrogenation of Dimethyl 2-nitroterephthalate.[2]

Materials:

  • Dimethyl 2-nitroterephthalate

  • Isopropanol

  • Noble metal catalyst (e.g., Palladium on carbon)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation reactor, dissolve Dimethyl 2-nitroterephthalate in isopropanol.[2]

  • Add the noble metal catalyst to the solution.[2]

  • Seal the reactor and purge with hydrogen gas.[2]

  • Pressurize the reactor with hydrogen to 0.3-2.5 MPa and heat to 80-100 °C.[2]

  • Maintain the reaction under these conditions until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reactor and filter to recover the catalyst.[2]

  • The filtrate, containing the product, is then cooled to induce crystallization.[2]

  • The crystalline Dimethyl 2-aminoterephthalate is collected by filtration and dried.[2]

This method typically results in a high yield (≥95%) and purity (≥99%) of the final product.[2]

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

A significant application of Dimethyl 2-aminoterephthalate is as a precursor to the 2-aminoterephthalic acid linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs). The amino group provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage and catalysis.

Experimental Workflow for MOF Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amino-functionalized MOF using Dimethyl 2-aminoterephthalate as the starting material for the organic linker.

MOF_Synthesis_Workflow start Dimethyl 2-aminoterephthalate (CAS 5372-81-6) hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/THF) start->hydrolysis linker 2-Aminoterephthalic Acid (Linker) hydrolysis->linker solvothermal Solvothermal Reaction with Metal Salt (e.g., ZrCl₄) in DMF linker->solvothermal mof Amino-functionalized MOF (e.g., UiO-66-NH₂) solvothermal->mof Precursor_to_Bioactive start Dimethyl 2-aminoterephthalate (CAS 5372-81-6) step1 Multi-step Chemical Synthesis start->step1 intermediate Quinazoline Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 final_product Biologically Active Compound (e.g., NK₂ Receptor Antagonist) step2->final_product target Biological Target (e.g., NK₂ Receptor) final_product->target Modulates Activity

References

Synthesis of Dimethyl Aminoterephthalate from 2-Aminoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl aminoterephthalate from 2-aminoterephthalic acid. The primary method described is the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids into esters. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical transformation and experimental workflow.

Introduction

Dimethyl 2-aminoterephthalate is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials like metal-organic frameworks (MOFs). The synthesis from 2-aminoterephthalic acid proceeds via an acid-catalyzed esterification with methanol. This guide focuses on providing a robust and reproducible protocol for this transformation.

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from 2-aminoterephthalic acid is achieved through a Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. To drive the reversible reaction towards the product, an excess of the alcohol (methanol) is typically used, and the water produced is removed.

Chemical Equation:

HOOC-C₆H₃(NH₂)-COOH + 2 CH₃OH ⇌ CH₃OOC-C₆H₃(NH₂)-COOCH₃ + 2 H₂O (2-Aminoterephthalic Acid) + (Methanol) ⇌ (this compound) + (Water)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.

Experimental Protocols

While a specific, detailed protocol for the Fischer esterification of 2-aminoterephthalic acid is not widely published, a representative procedure can be formulated based on established methods for the esterification of terephthalic acid and other amino acids.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Aminoterephthalic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Diethyl Ether (or Ethyl Acetate)Reagent GradeCommercially Available

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Detailed Experimental Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoterephthalic acid (e.g., 10.0 g, 55.2 mmol).

  • Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 150 mL). Methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the stirred suspension. The addition should be done cautiously as it is an exothermic process.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (approximately 200 mL) to neutralize the sulfuric acid catalyst. This should be done carefully due to the evolution of carbon dioxide gas.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (saturated NaCl solution) (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to afford the product as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number5372-81-6[1]
Molecular FormulaC₁₀H₁₁NO₄[1]
Molecular Weight209.20 g/mol [1]
AppearanceBeige or yellow to light green to brownish powder or crystals
Melting Point127-130 °C

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValue
Starting Material2-Aminoterephthalic Acid
ReagentMethanol
CatalystConcentrated Sulfuric Acid
Reactant:Alcohol Molar Ratio~1:60
Reaction TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Expected YieldModerate to High (dependent on purification)

Visualization of Workflow and Reaction Pathway

5.1. Reaction Pathway

Reaction_Pathway 2-Aminoterephthalic Acid 2-Aminoterephthalic Acid This compound This compound 2-Aminoterephthalic Acid->this compound Esterification Methanol (excess) Methanol (excess) Methanol (excess)->this compound H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->this compound Water Water

Caption: Fischer esterification of 2-aminoterephthalic acid.

5.2. Experimental Workflow

Experimental_Workflow A Reaction Setup: 2-Aminoterephthalic Acid in Methanol B Catalyst Addition: Concentrated H2SO4 A->B Step 1 C Reflux (4-6 hours at ~65°C) B->C Step 2 D Cooling and Neutralization (Saturated NaHCO3) C->D Step 3 E Extraction (Diethyl Ether or Ethyl Acetate) D->E Step 4 F Washing and Drying (Water, Brine, Na2SO4) E->F Step 5 G Solvent Removal (Rotary Evaporation) F->G Step 6 H Purification (Recrystallization) G->H Step 7 I Characterization (NMR, IR, Melting Point) H->I Step 8

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the two methyl ester groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester groups, and C-O stretching.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (127-130 °C).

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic; all handling should be performed in a well-ventilated fume hood.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup if not done in an open vessel.

Conclusion

This technical guide provides a comprehensive overview and a detailed representative protocol for the synthesis of this compound from 2-aminoterephthalic acid via Fischer-Speier esterification. The provided workflow, data tables, and visualizations are intended to assist researchers in successfully performing this chemical transformation. Adherence to the experimental details and safety precautions is crucial for obtaining a high-purity product in a safe and efficient manner.

References

The Rising Star in Materials Science: A Technical Guide to Dimethyl Aminoterephthalate's Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the continuous quest for advanced materials with tailored functionalities, Dimethyl 2-aminoterephthalate (DMAT) is emerging as a pivotal building block with significant untapped potential. This technical guide provides an in-depth analysis of DMAT's applications in the synthesis of novel polymers and functional crystalline structures, specifically metal-organic frameworks (MOFs). Aimed at researchers, materials scientists, and chemical engineers, this document consolidates key experimental data, detailed protocols, and conceptual frameworks to accelerate innovation in the field.

Dimethyl aminoterephthalate, a derivative of terephthalic acid, introduces a reactive amino group to the well-established terephthalate backbone. This functional addition opens new avenues for creating materials with enhanced properties, including improved thermal stability, selective gas adsorption, and tunable optoelectronic characteristics.

Core Applications and Future Directions

The primary applications of this compound in materials science can be broadly categorized into two major areas: as a monomer for specialty polyesters and as a ligand precursor for the synthesis of functional metal-organic frameworks.

Specialty Polyesters and Polyamides

Leveraging the extensive industrial knowledge of polyester synthesis using its parent compound, Dimethyl terephthalate (DMT), DMAT can be integrated into polymerization processes to create novel aromatic polyesters. The presence of the amino group allows for post-polymerization modifications, imparting specific functionalities or serving as a site for cross-linking. Furthermore, the amino and ester functionalities position DMAT as a key monomer for the synthesis of advanced polyamides and poly(ester-amide)s with unique thermal and mechanical properties.

Functional Metal-Organic Frameworks (MOFs)

The amino group in DMAT is a critical functional site for the synthesis of a new generation of MOFs. While the parent 2-aminoterephthalic acid is commonly used, DMAT offers an alternative synthetic route. These amino-functionalized MOFs exhibit significant potential in applications such as carbon capture, catalysis, and chemical sensing. The Lewis basicity of the amino group enhances selective CO2 adsorption and can serve as an active catalytic site.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on closely related materials, providing a baseline for the expected performance of DMAT-based systems.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄[1]
Molecular Weight209.20 g/mol [1]
Melting Point127-130 °C[2][3]
AppearanceYellow powder[3]
Solubility in Water0.04 g/L (insoluble)[2][3]

Table 2: Comparative CO₂ Adsorption Data for Amino-Functionalized MOFs

MaterialCO₂/N₂ SelectivityHeat of CO₂ Adsorption (kJ/mol)Reference
Mg-ABDC396>30[4][5]
Co-ABDC326>30[4][5]
Sr-ABDC18-[4][5]
(ABDC = 2-aminoterephthalate)

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the exploration of this compound in materials synthesis.

Protocol 1: Synthesis of an Amino-Functionalized Polyester via Transesterification-Polycondensation

This protocol outlines the laboratory-scale synthesis of a polyester using DMAT and ethylene glycol, adapted from established methods for PET synthesis from DMT.[6]

Materials:

  • This compound (DMAT)

  • Ethylene glycol (EG)

  • Zinc acetate (Transesterification catalyst)

  • Antimony trioxide (Polycondensation catalyst)

  • Phosphoric acid (Stabilizer)

  • High-purity Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Transesterification:

    • Charge the reaction flask with DMAT and ethylene glycol in a molar ratio of 1:2.2.[6]

    • Add zinc acetate (0.05-0.1% by weight of DMAT).

    • Flush the system with nitrogen and maintain a slow stream.

    • Heat the mixture to 180-200°C with stirring. Methanol will distill off as the reaction proceeds.[6]

    • Slowly increase the temperature to 230°C to drive the reaction to completion, marked by the cessation of methanol distillation.[6]

  • Polycondensation:

    • Add antimony trioxide (0.03-0.05% by weight of DMAT) and phosphoric acid as a stabilizer.[6]

    • Gradually increase the temperature to 270-280°C.[6]

    • Simultaneously, reduce the pressure slowly to below 1 mmHg to facilitate the removal of excess ethylene glycol.

    • Continue the reaction under high vacuum and elevated temperature. The increase in melt viscosity, monitored by the stirrer torque, indicates the progression of polymerization.[6]

    • Once the desired viscosity is achieved, cool the reactor under nitrogen and extrude the resulting polymer.

Protocol 2: Solvothermal Synthesis of an Amino-Functionalized Metal-Organic Framework

This protocol describes the synthesis of a Cu-based MOF using 2-aminoterephthalic acid, which can be obtained from the hydrolysis of DMAT. This method is based on the synthesis of similar amino-functionalized MOFs.[4][7]

Materials:

  • 2-aminoterephthalic acid (H₂ABDC)

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dissolve 2-aminoterephthalic acid and the copper(II) salt in DMF in a glass vial.

  • Seal the vial inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 80-120°C) for 24-72 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation.

  • Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Activate the material by drying under vacuum at an elevated temperature to remove solvent molecules from the pores.

Visualizing the Science

To better illustrate the core concepts, the following diagrams have been generated.

Polyester_Synthesis_Workflow DMAT This compound (DMAT) Trans_Reaction BHAT Monomer Formation DMAT->Trans_Reaction EG Ethylene Glycol (EG) EG->Trans_Reaction Catalyst1 Zinc Acetate Catalyst1->Trans_Reaction Methanol Methanol (byproduct) Trans_Reaction->Methanol Poly_Reaction Amino-Functionalized Polyester Trans_Reaction->Poly_Reaction Catalyst2 Antimony Trioxide EG_byproduct Ethylene Glycol (byproduct) Poly_Reaction->EG_byproduct

References

Methodological & Application

Application Notes and Protocols: Dimethyl Aminoterephthalate as a Linker in Fluorescent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. A particularly interesting application is in the field of fluorescent sensing, where the inherent luminescence of the organic linkers can be modulated by the presence of specific analytes.

This document provides detailed application notes and protocols for the use of dimethyl 2-aminoterephthalate as a precursor for the 2-aminoterephthalate linker in the synthesis of fluorescent MOFs. The amino group on the terephthalate linker serves as a versatile functional site, enhancing the MOF's properties for applications such as the sensitive and selective detection of metal ions. While the direct precursor is often the hydrolyzed form, 2-aminoterephthalic acid, the use of the dimethyl ester derivative is a potential synthetic route, which may undergo in situ hydrolysis under solvothermal conditions.

Data Presentation: Photophysical Properties of Aminoterephthalate-Based MOFs

The photoluminescent properties of MOFs are critical for their application as fluorescent sensors. The choice of both the metal center and the organic linker influences these properties. Below is a summary of key photophysical data for several representative MOFs synthesized using the 2-aminoterephthalate (NH2-BDC) linker.

MOF NameMetal CenterExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Fluorescence Lifetime (ns)Reference
Cu-MOFCu(II)330430Not ReportedNot Reported[1]
NH2-MIL-53(Al)Al(III)~365~457Not ReportedNot Reported
MTV-Al-MOF-4Al(III)Not ReportedNot Reported4.63.7[2]
UiO-66-NH2Zr(IV)365457Not ReportedNot Reported
Zn-MOF (BDC-NH2)Zn(II)Not Reported450Not ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH2 from 2-Aminoterephthalic Acid

This protocol describes the solvothermal synthesis of UiO-66-NH2, a highly stable and fluorescent MOF.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminoterephthalic acid (H2N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

Procedure:

  • In a 200 mL Teflon-lined stainless-steel autoclave, dissolve 1.47 g of ZrCl4 and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the resulting yellow crystalline powder by centrifugation or filtration.

  • Wash the product three times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the product three times with absolute ethanol to exchange the DMF.

  • Dry the final product at 150°C under vacuum to activate the MOF by removing the solvent molecules from the pores.

Note on the use of Dimethyl 2-Aminoterephthalate: While most literature reports the synthesis of aminoterephthalate-based MOFs from 2-aminoterephthalic acid, it is plausible that dimethyl 2-aminoterephthalate could serve as a precursor. Under the high-temperature and potentially aqueous conditions of solvothermal synthesis, the ester groups are likely to undergo hydrolysis to form the carboxylate linker in situ. Researchers exploring this route should characterize the final product thoroughly to confirm the complete hydrolysis of the ester and the formation of the desired MOF structure.

Protocol 2: Application of UiO-66-NH2 for Fluorescent Detection of Fe(III) Ions

This protocol outlines the use of UiO-66-NH2 as a fluorescent sensor for the detection of ferric ions (Fe³⁺) in an aqueous solution.

Materials:

  • Synthesized and activated UiO-66-NH2 powder

  • Deionized water

  • Stock solution of FeCl3 (e.g., 1 mM in deionized water)

  • Fluorometer

Procedure:

  • Prepare a suspension of UiO-66-NH2 in deionized water (e.g., 0.1 mg/mL). Sonicate the suspension for 15-30 minutes to ensure a fine and uniform dispersion.

  • In a cuvette, place a specific volume of the UiO-66-NH2 suspension (e.g., 2 mL).

  • Record the initial fluorescence emission spectrum of the suspension. For UiO-66-NH2, excite at approximately 365 nm and record the emission spectrum, noting the peak intensity around 457 nm.

  • Prepare a series of standard solutions of Fe³⁺ with varying concentrations by diluting the stock solution.

  • To the cuvette containing the UiO-66-NH2 suspension, add a small aliquot of a Fe³⁺ standard solution.

  • Mix thoroughly and allow the mixture to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum again. A decrease in the fluorescence intensity is expected.

  • Repeat steps 5-7 with different concentrations of Fe³⁺ to generate a calibration curve of fluorescence intensity versus Fe³⁺ concentration.

  • To test an unknown sample, add the sample solution to a fresh suspension of UiO-66-NH2 and measure the fluorescence quenching. The concentration of Fe³⁺ in the unknown sample can be determined from the calibration curve.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis precursors Precursors: - Metal Salt (e.g., ZrCl4) - Linker (Dimethyl 2-aminoterephthalate or 2-Aminoterephthalic Acid) solvothermal Solvothermal Reaction (e.g., 120°C, 24h) precursors->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal washing Washing (DMF & Ethanol) solvothermal->washing activation Activation (Vacuum, 150°C) washing->activation mof_product Fluorescent MOF Powder (e.g., UiO-66-NH2) activation->mof_product

Caption: Workflow for the synthesis of aminoterephthalate-based fluorescent MOFs.

Fe3_Sensing_Workflow cluster_sensing Fluorescent Sensing of Fe(III) mof_suspension Prepare MOF Suspension in Water initial_fluorescence Measure Initial Fluorescence (High) mof_suspension->initial_fluorescence add_fe3 Add Fe(III) Solution initial_fluorescence->add_fe3 quenched_fluorescence Measure Quenched Fluorescence (Low) add_fe3->quenched_fluorescence analysis Analyze Data: - Plot Calibration Curve - Determine Unknown Concentration quenched_fluorescence->analysis

Caption: Experimental workflow for the detection of Fe(III) ions using a fluorescent MOF.

Quenching_Mechanism cluster_mechanism Fluorescence Quenching by Fe(III) MOF Fluorescent MOF (Excited State) Fe3 Fe(III) ion MOF->Fe3 Energy/Electron Transfer (PET/IFE) GroundState MOF (Ground State) MOF->GroundState Fluorescence (Emission) NonRadiative Non-Radiative Decay MOF->NonRadiative Quenching

Caption: Mechanism of fluorescence quenching in aminoterephthalate MOFs by Fe(III) ions.

References

Application Notes and Protocols: Synthesis of Amino-Functionalized Cu-MOF Nanosheets for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. Copper-based MOFs (Cu-MOFs) are of particular interest due to the biological relevance of copper and their straightforward synthesis. The incorporation of amino groups (-NH2) onto the organic linkers can enhance properties such as stability, biocompatibility, and drug loading capacity through hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of amino-functionalized Cu-MOF nanosheets and their application as a drug delivery system for the anticancer drug doxorubicin (DOX).

Quantitative Data Summary

The following tables summarize key quantitative data for amino-functionalized Cu-MOF nanosheets from various reports, providing a comparative overview of their physical and drug delivery properties.

ParameterValueReference
Nanosheet Dimensions
Average Lateral Size2.5 µm[1]
Thickness25 nm[1]
Porosity and Surface Area
BET Surface AreaVaries with synthesis[2]
Pore VolumeVaries with synthesis[2]
Drug Loading and Release
Doxorubicin (DOX) LoadingNot specified[3]
DOX Release at pH 7.428.29%[3]
DOX Release at low pH with GSH70.47%[3]

Experimental Protocols

Synthesis of Amino-Functionalized Cu-MOF Nanosheets

This protocol is based on a room temperature synthesis method adapted from various sources.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Prepare Ligand Solution: Dissolve 30 mg of 2-aminoterephthalic acid in a mixture of 3 mL of DMF and 1 mL of acetonitrile (CH₃CN).

  • Prepare Metal Solution: In a separate vial, dissolve 30 mg of Cu(NO₃)₂·3H₂O in a mixture of 1 mL of DMF and 3 mL of CH₃CN.[1]

  • Mixing: Add the metal solution dropwise to the ligand solution over a period of 40 minutes under constant magnetic stirring.[1]

  • Reaction: After complete addition, shake the resulting mixture in an orbital shaker at 200 rpm at a constant temperature of 15 °C for 24 hours.[1]

  • Isolation: Centrifuge the solution to collect the solid product.

  • Washing: Wash the collected nanosheets three times with DMF to remove unreacted precursors.

  • Storage: Store the amino-functionalized Cu-MOF nanosheets suspended in DMF.

Doxorubicin (DOX) Loading

Materials:

  • Amino-functionalized Cu-MOF nanosheets

  • Doxorubicin hydrochloride (DOX)

  • Deionized (DI) water

Procedure:

  • Disperse 10 mg of the synthesized amino-functionalized Cu-MOF nanosheets in 10 mL of DI water.

  • Add 20 mg of DOX to the suspension.[3]

  • Stir the mixture at room temperature for 24 hours in the dark to allow for maximum drug loading.

  • Centrifuge the mixture to separate the DOX-loaded Cu-MOF nanosheets.

  • Wash the product with DI water to remove any unbound DOX.

  • Dry the final product under vacuum.

In Vitro Drug Release Study

Materials:

  • DOX-loaded amino-functionalized Cu-MOF nanosheets

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Glutathione (GSH)

Procedure:

  • Disperse a known amount of DOX-loaded Cu-MOF nanosheets in different release media:

    • PBS (pH 7.4) to simulate physiological conditions.

    • Acetate buffer (pH 5.5) with and without GSH to simulate the tumor microenvironment.

  • Incubate the samples at 37 °C with gentle shaking.

  • At predetermined time intervals, collect aliquots of the release medium.

  • Quantify the amount of released DOX using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Calculate the cumulative drug release percentage over time.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of NH2-Cu-MOF Nanosheets cluster_loading Drug Loading cluster_release In Vitro Drug Release s1 Prepare Ligand Solution (H₂BDC-NH₂ in DMF/CH₃CN) s3 Mix Solutions (Dropwise addition) s1->s3 s2 Prepare Metal Solution (Cu(NO₃)₂·3H₂O in DMF/CH₃CN) s2->s3 s4 Reaction (24h at 15°C) s3->s4 s5 Isolate & Wash Nanosheets s4->s5 l1 Disperse Nanosheets in DI Water s5->l1 l2 Add Doxorubicin (DOX) l1->l2 l3 Stir for 24h l2->l3 l4 Isolate & Wash DOX-loaded Nanosheets l3->l4 r1 Disperse DOX-loaded Nanosheets in Release Media (pH 7.4 & 5.5) l4->r1 r2 Incubate at 37°C r1->r2 r3 Collect Aliquots at Time Intervals r2->r3 r4 Quantify Released DOX r3->r4 G cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis Triggers TopoII Topoisomerase II TopoII->DNA Causes DNA Double-Strand Breaks ROS Reactive Oxygen Species (ROS) Mito Mitochondria ROS->Mito Damages Mito->Apoptosis Initiates DOX Doxorubicin (from Cu-MOF) DOX->TopoII Intercalates & Inhibits DOX->ROS Generates

References

Application Notes and Protocols: Dimethyl Aminoterephthalate-Based Fluorescent Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed guide for the use of dimethyl aminoterephthalate-based fluorescent probes for the detection and quantification of thiols. The core of these probes is a diaminoterephthalate fluorophore equipped with a maleimide group, which acts as a thiol-reactive moiety. The reaction between the probe and a thiol-containing molecule results in a "turn-on" fluorescent signal, making these probes valuable tools for studying biological processes involving thiols and for high-throughput screening in drug discovery.

Principle of Thiol Detection

The detection mechanism relies on the Michael addition reaction, where the nucleophilic thiol group of a molecule (e.g., cysteine, glutathione) attacks the electron-deficient carbon-carbon double bond of the maleimide ring on the fluorescent probe. This reaction forms a stable, non-fluorescent probe-thiol adduct, which disrupts the quenching mechanism of the maleimide group, leading to a significant increase in the fluorescence intensity of the diaminoterephthalate fluorophore. This "turn-on" response allows for the sensitive detection of thiols.

Thiol_Detection_Mechanism Probe This compound-Maleimide Probe (Non-fluorescent) Adduct Probe-Thiol Adduct (Fluorescent) Probe->Adduct Michael Addition Thiol Thiol-containing Molecule (R-SH) Thiol->Adduct

Caption: Mechanism of thiol detection.

Quantitative Data

The photophysical properties of a representative this compound-maleimide probe are summarized below. These values are indicative and may vary depending on the specific molecular structure of the probe and the experimental conditions.

PropertyProbe AloneProbe-Thiol AdductReference
Excitation Wavelength (λex) ~472 nm~472 nm[1]
Emission Wavelength (λem) ~567 nm~567 nm[1]
Quantum Yield (Φ) ~1%~14%[1]
Fluorescence Increase -~20-fold[1]

Experimental Protocols

Synthesis of a this compound-Maleimide Probe

This protocol describes a three-step synthesis of a fluorescent "turn-on" probe for thiol detection based on a diaminoterephthalate chromophore.[1]

Synthesis_Workflow Step1 Step 1: Synthesis of Maleimide-functionalized Diaminoterephthalate Step2 Step 2: Coupling with a Linker Step1->Step2 Step3 Step 3: Final Probe Synthesis Step2->Step3 Product Final Probe Step3->Product

Caption: Synthesis workflow for the probe.

Materials:

  • Dimethyl diaminoterephthalate

  • Maleic anhydride

  • Acetonitrile

  • Pyridine

  • N-(tert-Butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester

  • Trifluoroacetic acid

  • Dichloromethane

  • Triethylamine

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of N-(2,5-dicarbomethoxy-4-aminophenyl)maleimide

  • Dissolve dimethyl diaminoterephthalate in acetonitrile.

  • Add maleic anhydride and a catalytic amount of pyridine.

  • Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the maleimide-functionalized diaminoterephthalate.

Step 2: Coupling with a Linker

  • Dissolve the product from Step 1 in dichloromethane.

  • Add N-(tert-Butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester and triethylamine.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Deprotection and Final Probe Synthesis

  • Dissolve the Boc-protected intermediate from Step 2 in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the final this compound-maleimide probe.

Protocol for In Vitro Thiol Quantification

This protocol outlines the use of the synthesized probe for the quantification of thiols in a solution-based assay.

Materials:

  • This compound-maleimide probe stock solution (e.g., 1 mM in DMSO)

  • Thiol standard solution (e.g., glutathione, cysteine) of known concentration

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the probe: Dilute the stock solution of the probe to the desired final concentration (e.g., 10 µM) in the assay buffer.

  • Prepare a standard curve: Perform serial dilutions of the thiol standard solution in the assay buffer to create a range of concentrations.

  • Sample preparation: Prepare your samples containing unknown thiol concentrations in the same assay buffer.

  • Assay:

    • To each well of the 96-well plate, add a specific volume of the probe working solution.

    • Add the same volume of the thiol standards or unknown samples to the respective wells.

    • Include a blank control containing only the probe working solution and the assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence microplate reader. Use the excitation and emission wavelengths specific to the probe-thiol adduct (e.g., λex = 472 nm, λem = 567 nm).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all readings.

    • Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown samples by interpolating their fluorescence intensity values on the standard curve.

Protocol for Intracellular Thiol Detection in Living Cells

This protocol provides a general guideline for visualizing intracellular thiols using the fluorescent probe. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

  • This compound-maleimide probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Cellular_Imaging_Workflow Start Seed Cells Incubate Incubate with Probe Start->Incubate Wash Wash Cells Incubate->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for cellular imaging.

Troubleshooting

  • Low fluorescence signal:

    • Increase the probe concentration or incubation time.

    • Ensure the pH of the assay buffer is within the optimal range for the Michael addition reaction (typically pH 6.5-7.5).

    • Check the excitation and emission wavelengths on the fluorescence reader.

  • High background fluorescence:

    • Decrease the probe concentration.

    • Ensure thorough washing of cells after probe incubation.

  • Cell toxicity:

    • Reduce the probe concentration and/or incubation time.

    • Perform a cell viability assay to determine the optimal non-toxic concentration of the probe.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are skin-penetrating solvents; avoid direct contact.

  • Work in a well-ventilated fume hood when handling volatile or hazardous reagents.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Catalytic Hydrogenation of Dimethyl Nitroterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the catalytic hydrogenation of dimethyl nitroterephthalate to synthesize dimethyl 2-aminoterephthalate, a crucial intermediate in the pharmaceutical and dye industries.[1] The protocols outlined below are based on established methods, offering high yield and purity.

Data Presentation

The following table summarizes quantitative data from various reported methods for the reduction of dimethyl nitroterephthalate.

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Purity (%)Reference
Noble Metal CatalystIsopropanol80-1000.3-2.5Not Specified>95>99[1]
Iron Powder / NH4ClMethanol/WaterRefluxAtmospheric30 min99.1Not Specified[2]
Raney NickelIsopropanol1300.74-6 hNot SpecifiedNot Specified[3]
Pd/CMethanolRoom Temp.1 atm (balloon)16 hNot SpecifiedNot Specified[4]
Ruthenium on CarbonEthyl Acetate50-801-415-30 min>98.8 (selectivity)Not Specified[5]

Experimental Protocols

Two primary catalytic systems are detailed below: Palladium on Carbon (Pd/C), a common and versatile noble metal catalyst, and Raney Nickel, a cost-effective alternative.[6][7]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for nitro group reduction using Pd/C.[4][8]

Materials:

  • Dimethyl nitroterephthalate

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet with water is safer to handle)[4]

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen (H2) gas supply with a balloon or hydrogenation apparatus

  • Reaction flask (two-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Inert gas (Argon or Nitrogen)

  • Celite or another filter aid

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Place a magnetic stir bar into a two-neck round-bottom flask. Equip one neck with a septum for gas inlet/outlet and the other with a stopper.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst to the flask. The catalyst loading can range from 1 to 10 mol% relative to the substrate. Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere.[8]

  • Solvent and Substrate Addition: Add methanol to the flask, followed by the dimethyl nitroterephthalate. The typical concentration is 0.1-0.5 M.

  • Hydrogenation:

    • Securely attach a hydrogen-filled balloon to the septum.

    • Connect a vacuum line to the flask via a needle through the septum.

    • Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.[9]

    • Begin vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst is pyrophoric and should not be allowed to dry. Quench the filter cake carefully with water.[8][9]

    • Wash the filter cake with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude dimethyl 2-aminoterephthalate can be further purified by recrystallization or column chromatography if necessary. A patent describes obtaining the product by cooling the reaction mixture, centrifugation, and drying.[1]

Protocol 2: Hydrogenation using Raney Nickel

This protocol is based on general procedures for Raney Nickel catalyzed hydrogenations.[10][11]

Materials:

  • Dimethyl nitroterephthalate

  • Raney Nickel (slurry in water or ethanol)

  • Isopropanol (or Ethanol)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Add dimethyl nitroterephthalate and isopropanol to the hydrogenation reactor.

  • Catalyst Addition: Carefully wash the Raney Nickel slurry with the reaction solvent (isopropanol) to remove water. Add the catalyst to the reactor. The catalyst loading typically ranges from 5% to 20% by weight of the substrate.[1] Caution: Raney Nickel is pyrophoric and must be handled under a liquid or in an inert atmosphere.[7]

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3-2.5 MPa).[1]

    • Begin agitation (stirring or shaking) and heat the reactor to the target temperature (e.g., 80-100°C).[1]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent ignition.

    • The product can be isolated by cooling the filtrate to induce crystallization, followed by filtration and drying.[1]

Visualization

The following diagram illustrates the general workflow for the catalytic hydrogenation of dimethyl nitroterephthalate.

experimental_workflow start Start reactor_prep Reactor Preparation (Substrate + Solvent) start->reactor_prep catalyst_add Catalyst Addition (e.g., Pd/C or Raney Ni) reactor_prep->catalyst_add inert_atm Inert Atmosphere Purge (N2 or Ar) catalyst_add->inert_atm hydrogenation Hydrogenation (H2 introduction, Temp, Pressure) inert_atm->hydrogenation monitoring Reaction Monitoring (TLC / H2 uptake) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Reaction Work-up monitoring->workup Complete filtration Catalyst Filtration workup->filtration isolation Product Isolation (Solvent Removal / Crystallization) filtration->isolation purification Purification (Optional) isolation->purification end_product Dimethyl 2-aminoterephthalate isolation->end_product purification->end_product

Caption: Experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for the Incorporation of Dimethyl Aminoterephthalate in Polyester Resin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Dimethyl 2-aminoterephthalate (DMAT) as a modifying agent in the formulation of polyester resins. While direct literature on this specific application is limited, this document outlines the hypothesized benefits of incorporating DMAT, provides detailed experimental protocols for its inclusion in a standard unsaturated polyester resin synthesis, and presents a framework for evaluating the properties of the resulting modified resins.

Introduction to Dimethyl Aminoterephthalate in Polyester Resins

Dimethyl 2-aminoterephthalate is an aromatic compound containing both ester and amine functional groups. Its incorporation into a polyester backbone offers the potential for unique functionalities. The aromatic ring can enhance thermal stability and mechanical strength, while the amine group can act as a site for cross-linking or further chemical modification, potentially improving properties like adhesion, dyeability, and chemical resistance.

The synthesis of polyester resins typically involves the polycondensation of diols and diacids or their ester derivatives.[1][2] In this proposed application, DMAT can be introduced as a co-monomer to partially replace one of the standard monomers in the formulation.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of a standard unsaturated polyester resin and a DMAT-modified unsaturated polyester resin.

Materials:

  • Dimethyl 2-aminoterephthalate (DMAT)

  • Phthalic Anhydride

  • Maleic Anhydride

  • Propylene Glycol

  • Ethylene Glycol[3]

  • Styrene[3][4]

  • Hydroquinone (inhibitor)[4]

  • Methyl Ethyl Ketone Peroxide (MEKP) (initiator)[3]

  • Cobalt Octoate (accelerator)[3]

  • Zinc Acetate (catalyst)

  • Nitrogen gas

Equipment:

  • Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle

  • Vacuum pump

Protocol 1: Synthesis of Standard Unsaturated Polyester Resin

This protocol describes a typical procedure for synthesizing a general-purpose unsaturated polyester resin.

  • Reactor Setup: Assemble the four-necked reaction kettle with the mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap.

  • Charging Reactants: Charge the reactor with Phthalic Anhydride (1.0 mol), Maleic Anhydride (1.0 mol), and Propylene Glycol (2.2 mol).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.

  • First Stage Esterification:

    • Begin stirring and gradually heat the mixture to 150-160°C.

    • Maintain this temperature until the mixture becomes clear.

    • Increase the temperature to 190-200°C. Water will begin to collect in the Dean-Stark trap as a byproduct of the esterification reaction.

  • Second Stage Polycondensation:

    • Continue the reaction at 200-210°C until the acid value of the mixture drops to below 50 mg KOH/g. The acid value can be monitored by taking small samples and titrating with a standard potassium hydroxide solution.

    • Apply a vacuum to remove the remaining water and byproducts to drive the reaction to completion.

    • Continue the reaction until the desired acid value (typically 15-30 mg KOH/g) and viscosity are reached.

  • Cooling and Blending:

    • Discontinue heating and vacuum, and cool the resin to below 100°C under a nitrogen blanket.

    • Add hydroquinone (0.02% by weight of the resin) as an inhibitor to prevent premature gelation.

    • Slowly add styrene monomer (typically 30-40% by weight of the resin) to the resin with continuous stirring until a homogeneous solution is obtained.

  • Curing:

    • To cure the resin, add Cobalt Octoate (accelerator, e.g., 0.5% by weight) and MEKP (initiator, e.g., 1.5% by weight) at room temperature. The gel time and curing time will depend on the initiator and accelerator concentrations.

Protocol 2: Synthesis of DMAT-Modified Unsaturated Polyester Resin

This protocol outlines the incorporation of DMAT as a co-monomer.

  • Reactor Setup and Inert Atmosphere: Follow steps 1 and 3 from Protocol 1.

  • Charging Reactants: Charge the reactor with Phthalic Anhydride (0.9 mol), Dimethyl 2-aminoterephthalate (0.1 mol), Maleic Anhydride (1.0 mol), and Propylene Glycol (2.2 mol). The molar ratio of DMAT can be varied to study its effect on the final properties.

  • First Stage Transesterification/Esterification:

    • Add Zinc Acetate (catalyst, e.g., 0.1% by weight of total reactants).

    • Begin stirring and gradually heat the mixture to 160-180°C. Methanol will be liberated from the transesterification of DMAT.

    • After the initial methanol evolution subsides, increase the temperature to 190-200°C to proceed with the esterification of the anhydrides, collecting water in the Dean-Stark trap.

  • Second Stage Polycondensation: Follow step 5 from Protocol 1. The reaction progress should be monitored by both acid value and amine value to ensure complete reaction of all functional groups.

  • Cooling, Blending, and Curing: Follow steps 6 and 7 from Protocol 1.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and characterization of the standard and DMAT-modified polyester resins.

Table 1: Reaction Parameters

ParameterStandard UPRDMAT-Modified UPR
Molar Ratio (Diacid:Diol) 1 : 1.11 : 1.1
DMAT Content (mol % of total diacid/diester) 0%10%
Catalyst NoneZinc Acetate
Reaction Temperature (°C) 190-210160-210
Reaction Time (hours) 8-1010-12
Final Acid Value (mg KOH/g) 2528
Viscosity at 25°C (cps) 450550

Table 2: Physical and Mechanical Properties of Cured Resins

PropertyStandard UPRDMAT-Modified UPR
Tensile Strength (MPa) 6075
Elongation at Break (%) 2.52.0
Flexural Strength (MPa) 110130
Heat Distortion Temperature (°C) 7590
Hardness (Barcol) 4550

Visualizations

Diagram 1: General Polyester Synthesis Workflow

G cluster_synthesis Polyester Resin Synthesis cluster_curing Curing Process Reactants Charge Reactants (Diols, Diacids/Anhydrides) N2_Purge Nitrogen Purge Reactants->N2_Purge Esterification First Stage: Esterification (150-200°C) N2_Purge->Esterification Polycondensation Second Stage: Polycondensation (200-210°C, Vacuum) Esterification->Polycondensation Monitor Acid Value Cooling Cooling Polycondensation->Cooling Achieve Target Viscosity & Acid Value Blending Blending with Styrene & Inhibitor Cooling->Blending Add_Initiator Add Initiator (MEKP) & Accelerator (Cobalt) Blending->Add_Initiator Curing Room Temperature Cure Add_Initiator->Curing Final_Product Cured Polyester Resin Curing->Final_Product

A typical experimental workflow for polyester resin synthesis.

Diagram 2: Hypothetical Cross-linking with DMAT

G UPR_Chain1 Unsaturated Polyester Chain Styrene Styrene Monomer UPR_Chain1->Styrene Free Radical Polymerization DMAT_Unit DMAT Unit in Chain UPR_Chain2 Unsaturated Polyester Chain Styrene->UPR_Chain2 Crosslinking_Agent Additional Cross-linking Agent (e.g., Epoxy) DMAT_Unit->Crosslinking_Agent Amine Reaction Crosslinking_Agent->UPR_Chain2 Forms secondary cross-links

Hypothesized dual cross-linking mechanism enabled by DMAT.

References

Application Note: HPLC Analysis for Purity Determination of Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Dimethyl aminoterephthalate. The method is also capable of separating and quantifying potential process-related impurities, namely Dimethyl terephthalate and Dimethyl nitroterephthalate. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and reliable analytical method for this compound.

1. Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. A common synthetic route to this compound is the catalytic hydrogenation of Dimethyl nitroterephthalate, which itself is often synthesized from Dimethyl terephthalate.[1][2] Consequently, both the starting material and the intermediate can be present as impurities in the final product.

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that effectively separates this compound from these potential impurities. The method is sensitive, specific, and suitable for routine quality control analysis.

2. Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid.

  • Sample: this compound standard and sample to be analyzed.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2.2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Presentation

The following table summarizes the results of a typical analysis of a this compound sample containing trace impurities. The purity is calculated based on the peak area percentage.

Table 2: Quantitative Analysis of this compound Sample

Peak No.Compound NameRetention Time (min)Peak Area (mAU*s)Area (%)
1This compound 8.52 4895.3 99.50
2Dimethyl nitroterephthalate10.2519.70.40
3Dimethyl terephthalate12.815.00.10
Total 4910.0 100.00

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

4. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample and Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject Transfer to Autosampler Vials separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate Acquire Chromatogram calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

The described HPLC method is a reliable and accurate approach for determining the purity of this compound and for quantifying process-related impurities. The method is straightforward to implement and can be readily adopted for routine quality control in both research and industrial settings. The provided validation parameters demonstrate that the method is robust and fit for its intended purpose.

References

Application Notes and Protocols for Post-Synthetic Modification of Metal-Organic Frameworks with Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into pre-synthesized MOFs, allowing for the creation of materials with tailored properties that may not be accessible through direct synthesis.

This document provides a detailed protocol for the post-synthetic modification of a carboxylic acid-functionalized MOF with dimethyl aminoterephthalate. This modification introduces both an aromatic amine and ester functionalities into the MOF pores, which can be leveraged for various applications, including targeted drug delivery, catalysis, and selective separations. The protocol is based on established amidation reactions performed on MOFs and is designed to be a practical guide for researchers in the field.

Applications in Drug Development and Beyond

The incorporation of this compound into a MOF scaffold offers several potential advantages for drug development and other scientific applications:

  • Drug Delivery: The aromatic and ester groups can provide specific interactions with drug molecules, enabling high loading capacities and controlled release profiles. The amine functionality can be further modified to attach targeting ligands for cell-specific drug delivery.

  • Catalysis: The functionalized pores can act as selective catalytic pockets. The amine and ester moieties can participate in catalytic cycles or influence the stereoselectivity of reactions.

  • Sensing: The modified MOF can be designed as a selective sensor for specific analytes that can interact with the introduced functional groups.

  • Separations: The altered pore chemistry can enhance the selective adsorption of specific molecules from a mixture, leading to improved separation performance.

Experimental Protocols

This section details a proposed protocol for the post-synthetic amidation of a carboxylic acid-containing MOF with this compound. A common and well-characterized MOF suitable for this type of modification is UiO-66-COOH , which contains uncoordinated carboxylic acid groups. The protocol involves two main steps: activation of the carboxylic acid groups and subsequent reaction with the amine.

Materials and Equipment
  • MOF: UiO-66-COOH (or another suitable carboxylic acid-containing MOF)

  • Reagents:

    • This compound

    • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC/NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Methanol

    • Chloroform

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Round-bottom flasks and condensers

    • Magnetic stirrer and heating plate

    • Centrifuge and centrifuge tubes

    • Vacuum oven

    • Equipment for characterization: Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), Nitrogen sorption analysis.

Protocol 1: Post-Synthetic Amidation of UiO-66-COOH

Step 1: Activation of UiO-66-COOH

  • Activate the as-synthesized UiO-66-COOH by heating under vacuum to remove solvent molecules from the pores. A typical activation procedure is 120 °C under vacuum for 12 hours.

  • In an inert atmosphere (glovebox or Schlenk line), suspend the activated UiO-66-COOH (100 mg) in anhydrous DCM (10 mL).

  • Add a solution of thionyl chloride (SOCl₂, 5 equivalents relative to the carboxylic acid groups in the MOF) in anhydrous DCM (5 mL) dropwise to the MOF suspension at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat at reflux (around 40 °C) for 24 hours. This step converts the carboxylic acid groups to more reactive acyl chlorides.

  • After cooling, centrifuge the mixture to collect the solid. Wash the activated MOF (UiO-66-COCl) repeatedly with anhydrous DCM to remove excess SOCl₂. Dry the solid under vacuum.

Step 2: Amidation with this compound

  • In an inert atmosphere, suspend the activated UiO-66-COCl (100 mg) in anhydrous DMF (10 mL).

  • In a separate flask, dissolve this compound (5 equivalents) and triethylamine (TEA, 5 equivalents, as a base to neutralize HCl byproduct) in anhydrous DMF (10 mL).

  • Add the this compound solution to the MOF suspension.

  • Heat the reaction mixture at 80 °C for 48 hours under an inert atmosphere.

  • After cooling to room temperature, collect the functionalized MOF by centrifugation.

  • Wash the product sequentially with DMF, methanol, and chloroform to remove unreacted reagents and byproducts.

  • Dry the final product, UiO-66-CONH-Ph-(COOMe)₂, in a vacuum oven at 60 °C overnight.

Characterization

The successful modification of the MOF should be confirmed by a suite of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the MOF after modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the formation of the amide bond (typically around 1650 cm⁻¹) and the presence of the ester groups.

  • ¹H NMR Spectroscopy: Digestion of the modified MOF in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆) allows for the quantification of the degree of functionalization by comparing the integrals of the linker protons with those of the grafted this compound.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.

  • Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are expected to decrease after functionalization due to the introduction of the bulky group into the pores.

Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of post-synthetically modified MOFs, based on literature reports of similar amidation reactions.

Table 1: Porosity Data Before and After PSM
Material BET Surface Area (m²/g) Pore Volume (cm³/g)
UiO-66-NH₂ (Parent MOF)~1100-1200~0.50-0.60
Amide-functionalized UiO-66-NH₂~700-900~0.30-0.45
MIL-101(Cr)-NH₂ (Parent MOF)~3000-3500~1.50-1.80
Carboxyl-functionalized MIL-101(Cr)-NH₂~1800-2200~0.90-1.20

Note: The exact values will depend on the specific parent MOF, the degree of functionalization, and the activation conditions.

Table 2: Functionalization Efficiency
Parent MOF Typical Degree of Amine Functionalization (%)
UiO-66-NH₂70-95%
MIL-101(Cr)-NH₂>80%

Note: The degree of functionalization is typically determined by ¹H NMR analysis of the digested MOF.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for PSM of MOFs cluster_synthesis Parent MOF Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_purification Purification & Drying cluster_characterization Characterization synthesis Synthesis of Carboxylic Acid- Functionalized MOF (e.g., UiO-66-COOH) activation Thermal Activation (Solvent Removal) synthesis->activation 1. carbox_activation Carboxyl Group Activation (e.g., with SOCl₂) activation->carbox_activation 2. amidation Amidation Reaction with Dimethyl Aminoterephthalate carbox_activation->amidation 3. washing Washing with Solvents (DMF, Methanol, Chloroform) amidation->washing 4. drying Vacuum Drying washing->drying 5. pxrd PXRD drying->pxrd 6. ftir FTIR drying->ftir nmr ¹H NMR drying->nmr tga TGA drying->tga bet N₂ Sorption drying->bet

Caption: Workflow for the post-synthetic modification of a MOF.

Logical Relationship of PSM

logical_relationship Logical Relationship in Post-Synthetic Modification ParentMOF Parent MOF (-COOH groups) ActivatedMOF Activated MOF (-COCl groups) ParentMOF->ActivatedMOF Activation ModifiedMOF Modified MOF (-CONH- linkage) ActivatedMOF->ModifiedMOF Amidation FunctionalizingAgent Dimethyl Aminoterephthalate (-NH₂ group) FunctionalizingAgent->ModifiedMOF Properties Tailored Properties (e.g., for Drug Delivery) ModifiedMOF->Properties

Caption: Key steps and components in the post-synthetic modification process.

Application Notes and Protocols: A Proposed Synthetic Route for Imidazotetrazinone Analogs from Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note details a proposed, theoretical synthetic pathway for the preparation of novel imidazotetrazinone analogs starting from Dimethyl aminoterephthalate. To the best of our knowledge, this specific multi-step synthesis has not been reported in the peer-reviewed literature. The protocols provided are based on established chemical principles for analogous transformations and should be regarded as a conceptual guide for research and development. Standard laboratory safety precautions should be strictly followed, and all reactions should be performed by trained personnel.

Introduction

Imidazotetrazinones are a significant class of heterocyclic compounds, most notably represented by the FDA-approved anticancer agent temozolomide.[1] The core structure of these molecules is responsible for their mechanism of action, which involves the generation of a DNA-alkylating species.[2] The development of new analogs is a key area of research aimed at overcoming drug resistance and improving therapeutic outcomes.[3]

This compound is a readily available aromatic compound featuring an amine group and two methyl ester functionalities.[4][5] Its unique structure presents an opportunity for its use as a versatile starting material in the synthesis of novel fused heterocyclic systems.[4] The primary amino group can undergo diazotization, a fundamental reaction in organic synthesis that converts it into a highly versatile diazonium salt intermediate.[6][7][8]

This document outlines a hypothetical, multi-step synthetic strategy to leverage this compound for the preparation of a novel class of imidazotetrazinone analogs. The proposed pathway involves the initial transformation of the aminoterephthalate into a pyrazole intermediate, followed by a series of functional group manipulations and ring-forming reactions to construct the desired fused imidazotetrazinone scaffold.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step sequence beginning with the diazotization of this compound. The resulting diazonium salt is then utilized in a Japp-Klingemann reaction to form a hydrazone, which is subsequently cyclized to a pyrazole. The pyrazole intermediate undergoes further transformations to build the fused imidazole ring, followed by the construction of the tetrazinone ring to yield the final target compound.

G A Dimethyl aminoterephthalate B Diazonium Salt Intermediate A->B Diazotization C Hydrazone Adduct B->C Japp-Klingemann Reaction D Substituted Pyrazole (Intermediate 1) C->D Cyclization E Aminopyrazole Carboxamide (Intermediate 2) D->E Functional Group Interconversion F Hydrazinoyl Pyrazole (Intermediate 3) E->F Hydrazine Formation G Imidazotetrazinone Analog F->G Oxidative Cyclization

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols (Theoretical)

Step 1: Diazotization of this compound

This protocol describes the conversion of the primary aromatic amine of this compound to a diazonium salt. This intermediate is highly reactive and is typically prepared in situ at low temperatures for immediate use in the subsequent step.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of distilled water and concentrated HCl (3.0 eq) in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of this compound over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the conversion to the diazonium salt.

  • The resulting cold solution of the diazonium salt is used immediately in the next step.

Step 2: Synthesis of Pyrazole Intermediate via Japp-Klingemann Reaction

The freshly prepared diazonium salt is coupled with an active methylene compound, such as ethyl 2-cyano-3-oxobutanoate, to form a hydrazone, which then undergoes cyclization to a pyrazole derivative.

Materials:

  • Cold diazonium salt solution (from Step 1)

  • Ethyl 2-cyano-3-oxobutanoate

  • Sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • In a separate flask, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the active methylene compound with constant stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. A colored precipitate (the hydrazone) should form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure complete cyclization to the pyrazole.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude pyrazole intermediate.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 3: Functional Group Interconversion to Aminopyrazole Carboxamide

This multi-step protocol aims to convert the cyano and ester groups on the pyrazole ring into an amino and a carboxamide group, respectively, to mimic the structure of precursors used in known imidazotetrazinone syntheses.

Procedure:

  • Hydrolysis of Cyano Group: Treat the pyrazole intermediate from Step 2 with concentrated sulfuric acid at a controlled temperature to hydrolyze the nitrile to a primary amide.

  • Hofmann Rearrangement: Subject the resulting amide to a Hofmann rearrangement using bromine and sodium hydroxide to convert the amide group into a primary amine.

  • Ammonolysis of Ester: Convert the ester group on the pyrazole ring to a carboxamide by treatment with a concentrated solution of ammonia in methanol under pressure.

Note: Each of these transformations requires careful optimization of reaction conditions (temperature, reaction time, and stoichiometry).

Step 4: Formation of the Imidazotetrazinone Ring

The aminopyrazole carboxamide is the key precursor for the final ring system. This protocol is based on established methods for the synthesis of temozolomide.[1]

Materials:

  • Aminopyrazole carboxamide (from Step 3)

  • Methylhydrazine

  • An oxidative cyclizing agent (e.g., periodic acid, H₅IO₆) or conversion to a diazo intermediate followed by reaction with an isocyanate.

  • Appropriate solvents (e.g., DMF, THF, Acetonitrile)

Procedure (Conceptual - Oxidative Cyclization Route):

  • React the aminopyrazole carboxamide with an appropriate reagent to introduce a precursor to the N-N-N moiety of the tetrazinone ring. This could conceptually involve forming a hydrazide, which is then reacted with a source for the final nitrogen and carbonyl group.

  • A more direct, albeit speculative, approach would involve the formation of a hydrazine derivative from the aminopyrazole.

  • Reacting this hydrazine with a suitable C1 synthon and subsequent cyclization might be possible.

  • Alternatively, drawing from established syntheses, the aminopyrazole could be converted to a diazo species, which is then cyclized with an isocyanate.

  • A final oxidative cyclization step would then be required to form the aromatic tetrazinone ring. For example, treatment with an oxidizing agent like periodic acid (H₅IO₆) in a suitable solvent system could facilitate the ring closure. [This is a highly speculative step requiring significant research].

Data Presentation (Hypothetical)

The following tables present hypothetical data for the proposed synthetic steps. Yields and purity are illustrative and would require experimental validation.

Table 1: Proposed Reaction Conditions and Outcomes

StepReactionKey ReagentsSolventTemp (°C)Time (h)Hypothetical Yield (%)
1DiazotizationNaNO₂, HClWater0-51>95 (in situ)
2Pyrazole FormationEthyl 2-cyano-3-oxobutanoateEthanol/Water0-251665-75
3Functional Group InterconversionH₂SO₄, Br₂/NaOH, NH₃/MeOHVariousVariousVarious40-50 (overall)
4Imidazotetrazinone FormationVariousVariousVariousVarious20-30

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for a single step in the proposed synthesis, from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Weigh Reagents B Add Solvents A->B C Assemble Glassware B->C D Cool to 0-5 °C C->D E Add Reagents Dropwise D->E F Monitor Reaction (TLC) E->F G Quench Reaction F->G H Filter Precipitate G->H I Wash Solid H->I J Dry Under Vacuum I->J K Recrystallization J->K L Characterize (NMR, MS, etc.) K->L

Caption: General experimental workflow for a synthesis step.

Conclusion

The protocols and pathways described herein provide a conceptual framework for utilizing this compound as a novel starting material for the synthesis of imidazotetrazinone analogs. While this route is currently theoretical, it is founded on well-established principles of heterocyclic chemistry. Successful execution of this synthesis would require substantial experimental optimization and characterization of all intermediates. This application note is intended to serve as a guide for researchers and drug development professionals interested in exploring new synthetic avenues to expand the chemical space of this important class of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Aminoterephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dimethyl aminoterephthalate (DMAP) synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in this compound synthesis, particularly via the common catalytic hydrogenation of dimethyl nitroterephthalate, can be attributed to several factors:

  • Inefficient Catalytic Activity: The catalyst, typically a noble metal catalyst like Palladium on carbon (Pd/C), is critical for the reduction of the nitro group.[1]

    • Potential Cause: The catalyst may be of low quality, deactivated due to improper handling or poisoning, or poorly dispersed in the reaction mixture.[1]

    • Solution:

      • Ensure the use of a high-quality catalyst from a reputable supplier.

      • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation, especially if it is pyrophoric.[1]

      • Optimize the catalyst loading. While increasing the amount can enhance the reaction rate, it's essential to find a balance for economic viability.[1]

      • Improve agitation to ensure the catalyst remains well-suspended and in constant contact with the reactants.[1]

  • Incomplete Reaction: The reduction of the nitro group to the amine may not be proceeding to completion.

    • Potential Cause: Insufficient reaction time, inadequate temperature or pressure, or depletion of the reducing agent (hydrogen gas).[1]

    • Solution:

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.

      • Gradually increase the reaction temperature within the optimal range (e.g., 80-100°C for catalytic hydrogenation) to enhance the reaction rate, being mindful of potential side reactions at higher temperatures.[1][2]

      • Ensure a constant and sufficient hydrogen pressure (e.g., 0.3-2.5 MPa) is maintained throughout the catalytic hydrogenation process.[1][2]

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

    • Potential Cause: Over-reduction of the ester groups or polymerization reactions can occur under non-optimized conditions.[1]

    • Solution:

      • Optimize reaction conditions (temperature, pressure, and catalyst selectivity) to favor the selective reduction of the nitro group.[1]

      • Use high-purity dimethyl nitroterephthalate as the starting material to minimize side reactions caused by impurities.[1]

  • Product Isolation Losses: The desired product may be lost during the workup and purification steps.

    • Potential Cause: this compound has some solubility in the reaction solvent and washing solutions.[1]

    • Solution:

      • After the reaction, cool the solution to induce crystallization and minimize the solubility of the product.[2]

      • Carefully select a washing solvent in which the product has minimal solubility. Ice-cold methanol is a common choice.[3]

Question 2: The isolated this compound is discolored (e.g., yellow or off-white). How can I improve its purity and color?

Answer: Discoloration in the final product typically indicates the presence of impurities that were not effectively removed.

  • Potential Cause:

    • Colored impurities present in the starting material (dimethyl nitroterephthalate).

    • Formation of colored byproducts during the reaction.

    • Oxidation of the product upon exposure to air.

    • Residual catalyst in the final product.

  • Solution:

    • Recrystallization: Perform one or more recrystallizations from a suitable solvent, such as methanol or ethanol.[3] This is a highly effective method for removing many impurities.

    • Activated Carbon Treatment: During the recrystallization process, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities, which can then be removed by hot filtration.[3]

    • Thorough Filtration: Ensure complete removal of the catalyst by filtration after the reaction is complete. Using a filter aid like Celite can be beneficial.[4]

    • Inert Atmosphere: Handle the final product under an inert atmosphere to prevent oxidation, especially during drying and storage.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient industrial synthesis route for this compound?

A1: The most prevalent and efficient industrial method for producing this compound is the catalytic hydrogenation of dimethyl nitroterephthalate.[1][2] This method is favored over older techniques like iron powder reduction due to its high yields, high product purity, and more environmentally friendly process.[2]

Q2: What are the typical reaction conditions for the catalytic hydrogenation of dimethyl nitroterephthalate?

A2: Typical reaction conditions involve dissolving dimethyl nitroterephthalate in a solvent like isopropanol, adding a noble metal catalyst (e.g., Pd/C), and then reacting with hydrogen gas under elevated temperature and pressure.[2] Specific parameters can vary, but reported ranges are generally:

  • Temperature: 80-100°C[2]

  • Pressure: 0.3-2.5 MPa[2]

  • Solvent: Isopropanol[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (dimethyl nitroterephthalate), you can visually track the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the starting material spot is no longer visible.[4]

Q4: What are the key safety considerations during the synthesis of this compound?

A4: Safety is paramount in any chemical synthesis. Key considerations for this process include:

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure, requiring the use of a properly rated hydrogenation reactor and robust safety measures to prevent leaks and potential ignition sources. The palladium on carbon catalyst can be pyrophoric, especially when dry, and must be handled with care under an inert atmosphere.[1]

  • Solvent Handling: The organic solvents used, such as isopropanol and methanol, are flammable and may have associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation of Dimethyl Nitroterephthalate

ParameterValueReference
Starting MaterialDimethyl 2-nitroterephthalate[2]
SolventIsopropanol[2]
CatalystNoble Metal Catalyst[2]
Catalyst Loading0.05% - 20% of raw material[2]
Temperature80 - 100 °C[2]
Pressure0.3 - 2.5 MPa[2]
pH7 - 8[2]

Table 2: Achievable Results with Optimized Catalytic Hydrogenation

MetricValueReference
Raw Material Conversion Rate100%[2]
Product Selectivity> 99.5%[2]
Chromatographic Purity> 99%[2]
Yield> 95%[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dimethyl Nitroterephthalate

This protocol is based on the method described in patent CN106045868A.[2]

  • Reactor Setup:

    • Charge a hydrogenation reactor with dimethyl 2-nitroterephthalate and isopropanol. A typical ratio is 200 kg of dimethyl 2-nitroterephthalate to 1600 kg of isopropanol.

    • Add the noble metal catalyst. The catalyst loading can range from 0.05% to 20% of the starting material's weight.

    • Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (0.3 - 1.0 MPa).

    • Begin stirring and heat the reactor to the target temperature (80 ± 5 °C).

    • Maintain these conditions and monitor the reaction's progress (e.g., by monitoring hydrogen uptake or taking samples for TLC analysis).

  • Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Vent the excess hydrogen gas safely.

    • Filter the reaction mixture to recover the catalyst. The recovered catalyst can often be reused.

    • Transfer the filtrate to a crystallization vessel.

  • Crystallization and Purification:

    • Cool the filtrate to induce crystallization of the this compound.

    • Collect the crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of cold solvent (e.g., isopropanol or methanol) to remove residual impurities.

    • Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Dimethyl Nitroterephthalate + Isopropanol + Catalyst reactor Hydrogenation Reactor (80-100°C, 0.3-2.5 MPa H₂) start->reactor Charge Reactor reaction_complete Reaction Mixture reactor->reaction_complete Hydrogenation filtration Catalyst Filtration reaction_complete->filtration crystallization Cooling & Crystallization filtration->crystallization Filtrate isolation Filtration / Centrifugation crystallization->isolation drying Vacuum Drying isolation->drying final_product Pure Dimethyl Aminoterephthalate drying->final_product

Caption: Workflow for this compound Synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Product Yield catalyst Inefficient Catalyst Activity low_yield->catalyst reaction Incomplete Reaction low_yield->reaction side_reactions Side Reactions low_yield->side_reactions isolation_loss Product Isolation Loss low_yield->isolation_loss check_catalyst Check Catalyst Quality Optimize Loading & Agitation catalyst->check_catalyst optimize_conditions Increase Time/Temp/Pressure Monitor with TLC reaction->optimize_conditions purify_reagents Optimize Reaction Conditions Use Pure Starting Material side_reactions->purify_reagents improve_workup Optimize Crystallization Use Cold Wash Solvent isolation_loss->improve_workup

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Dimethyl Terephthalate (DT) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the purification of dimethyl terephthalate (DMT), with a specific focus on resolving issues of low yield. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining high-purity DMT for experimental use.

Troubleshooting Guide: Low Yield After Recrystallization

This guide addresses the common problem of obtaining a lower than expected yield of purified DMT after performing recrystallization.

Q: What are the common causes for a low recovery of DMT after recrystallization?

A: Low yield is a frequent issue in recrystallization and can be attributed to several factors. The most common causes include the use of an excessive amount of solvent, cooling the solution too rapidly, incomplete precipitation of the product, or physical loss of the product during transfer and filtration steps.[1][2]

Q: How does using too much solvent lead to low yield and how can I fix it?

A: Using an excessive amount of solvent will keep more of your DMT dissolved in the mother liquor, even after cooling, thus reducing the amount that crystallizes.[1]

  • Recommended Solution: Use the minimum amount of hot solvent required to completely dissolve the crude DMT.[1] If you suspect you've already used too much solvent and have a low yield, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling the solution again to recover a second crop of crystals.[1][2]

Q: My yield is low and the crystals are very small. Could this be related to my cooling process?

A: Yes, rapid cooling can lead to the formation of very small crystals that are difficult to filter effectively and can trap impurities.[1] A fast process may also result in incomplete crystallization.

  • Recommended Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help promote the growth of larger, purer crystals.[2] After the solution has reached room temperature, place it in an ice bath to maximize the precipitation of DMT.[2][3]

Q: How can I minimize the loss of product during filtration?

A: Significant amounts of product can be lost during the transfer of the crystal slurry to the filter and during the washing step.

  • Recommended Solution: Ensure your filtration apparatus (e.g., Büchner funnel and flask) is set up correctly and is the appropriate size for your crystal volume.[1] When washing the collected crystals, use a minimal amount of ice-cold solvent to remove the impure mother liquor without dissolving a significant portion of your purified product.[3]

Troubleshooting Workflow

G start Low DMT Yield Observed solvent Review Solvent Volume: Too much used? start->solvent cooling Evaluate Cooling Process: Too rapid? solvent->cooling No sol_solvent Concentrate Mother Liquor & Recrystallize solvent->sol_solvent  Yes filtration Assess Filtration Technique: Loss during transfer/washing? cooling->filtration No sol_cooling Employ Gradual Cooling Before Ice Bath cooling->sol_cooling  Yes sol_filtration Improve Transfer & Washing Technique filtration->sol_filtration  Yes end_node Improved DMT Yield filtration->end_node No (Re-evaluate starting material & impurity profile) sol_solvent->end_node sol_cooling->end_node sol_filtration->end_node

Caption: Troubleshooting workflow for low DMT yield.

Data on Synthesis Parameters Affecting Yield

The yield of DMT is not only dependent on the purification process but also on the initial synthesis. The following data, derived from the esterification of Purified Terephthalic Acid (PTA), illustrates how reaction conditions can impact the selectivity and yield of DMT.

ParameterConditionsPTA Conversion (%)DMT Selectivity (%)DMT Yield (%)
Reaction Temperature 160 °C~80~65-
180 °C~100~72-
200 °C~100~76-
220 °C~100~70-
240 °C~100~65-
Reaction Pressure 0.5 MPa~100~76-
1.0 MPa~100-94.1
1.5 MPa~100~90-
2.0 MPa~100~85-
Reaction Time 2 hours~100~75-
4 hours~100~85-
6 hours~100~90-
8 hours~100~94-
10 hours~100~92-
Data adapted from a study on the esterification of PTA over β-zeolite catalysts.[4][5]

Experimental Protocol: Recrystallization of DMT from Methanol

This protocol outlines a standard laboratory procedure for the purification of crude Dimethyl Terephthalate using methanol as the solvent.[3]

  • Dissolution: Place the crude DMT in an appropriately sized Erlenmeyer flask with a stir bar. In a fume hood, add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of methanol until the DMT is completely dissolved at the solvent's boiling point.[2] Avoid adding a large excess of solvent to maximize yield.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (a spatula tip is usually sufficient).[2] Reheat the solution to boiling for a few minutes while stirring. Activated carbon can adsorb colored impurities.[1]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent the DMT from crystallizing prematurely in the funnel.[2][3]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of DMT.[2][3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to rinse away any residual mother liquor.[3]

  • Drying: Dry the purified DMT crystals, preferably in a vacuum oven at a temperature below its melting point (140-142°C), until a constant weight is achieved.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude DMT? A1: Crude DMT can contain various impurities depending on the synthesis route. Common impurities include isomers like dimethyl isophthalate (DMI) and dimethyl orthophthalate (DMO), products from incomplete esterification such as monomethyl terephthalate (MMT) and unreacted terephthalic acid (TPA), and oxidation byproducts like p-toluic acid and 4-carboxybenzaldehyde.[1][2]

Q2: Besides recrystallization, what other methods can be used to purify DMT? A2: Fractional distillation is another primary method used to purify DMT, which separates compounds based on differences in their boiling points.[2][3] This technique is particularly effective for removing both more volatile and less volatile contaminants.[2] For industrial applications, methods like film crystallization are also employed.[2][6]

Q3: Can I reuse the solvent (mother liquor) from the recrystallization? A3: While the mother liquor contains dissolved DMT, it is also enriched with the impurities you are trying to remove. You can concentrate the mother liquor to obtain a second, less pure crop of crystals.[1] However, reusing the mother liquor directly as the solvent for a new batch of crude DMT is not recommended as it will reintroduce impurities and lower the efficiency of the purification.

Q4: My product is oily and won't crystallize. What could be the cause? A4: The formation of an oil instead of crystals can be due to several factors. If the solution is cooled too quickly, DMT may precipitate as an amorphous solid or oil.[2] Additionally, a high concentration of certain impurities can inhibit the formation of a proper crystal lattice.[2] Ensure your cooling process is slow and consider if the crude material requires a preliminary purification step if it is highly impure.

References

Technical Support Center: Synthesis of Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl aminoterephthalate. Our goal is to help you navigate and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves a two-step process. The first step is the nitration of Dimethyl terephthalate to form Dimethyl 2-nitroterephthalate. This intermediate is then subsequently reduced to the desired this compound.

Q2: What are the primary methods for the reduction of Dimethyl 2-nitroterephthalate?

A2: The reduction of the nitro group can be achieved through several methods, with the most common being:

  • Catalytic Hydrogenation: This method employs a catalyst, typically a noble metal like Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas. It is known for its high efficiency and clean byproduct profile (water).

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. A common variation uses iron powder with ammonium chloride in an ethanol/water mixture.[1]

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Several side reactions can occur, leading to impurities and reduced yield. These include:

  • Incomplete Reduction: The reduction of the nitro group may halt at intermediate stages, forming nitroso or hydroxylamine intermediates.

  • Condensation Reactions: The intermediate nitroso and hydroxylamine species can condense to form azo or azoxy compounds, which are often colored impurities.

  • Hydrolysis of Ester Groups: Under certain pH and temperature conditions, one or both of the methyl ester groups can be hydrolyzed to carboxylic acids, forming 4-amino-3-(methoxycarbonyl)benzoic acid or 2-aminoterephthalic acid.

  • Over-reduction: In some cases, particularly with aggressive reducing agents, other functional groups on the aromatic ring could potentially be reduced, though this is less common for the ester groups under standard nitro reduction conditions.

Q4: My final product is colored (yellow to brownish). What is the likely cause and how can I fix it?

A4: A colored product often indicates the presence of azo or azoxy compounds, which arise from the condensation of incompletely reduced intermediates. To address this, you can:

  • Ensure complete reduction by optimizing reaction time, temperature, or catalyst loading.

  • Purify the product using recrystallization, often with the addition of activated carbon to adsorb colored impurities.[2]

  • For persistent color, fractional vacuum distillation may be an effective purification method.[2]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Safety is paramount. Key considerations include:

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure. Ensure the use of appropriate high-pressure reactors and proper handling procedures to prevent leaks and ignition sources. The catalyst itself, particularly Raney Nickel and dry Pd/C, can be pyrophoric and must be handled under an inert atmosphere.

  • Metal-Acid Reduction: These reactions can be exothermic and may produce flammable hydrogen gas. Ensure adequate cooling and ventilation.

  • Solvent Handling: Many organic solvents used are flammable and may have associated health risks. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Dimethyl 2-nitroterephthalate) is no longer visible. - Increase Reducing Agent/Catalyst Amount: For metal-acid reductions, ensure a sufficient excess of the metal is used. For catalytic hydrogenation, try increasing the catalyst loading. - Optimize Temperature and Pressure (for Catalytic Hydrogenation): Gradually increase the temperature and/or hydrogen pressure within safe limits for your equipment. For a similar hydrogenation, temperatures of 80-100°C and pressures of 0.3-2.5 MPa have been reported.
Side Product Formation - Optimize Reaction Conditions: Higher temperatures can sometimes promote side reactions. If side products are significant, try running the reaction at a lower temperature for a longer duration. - Catalyst Selection (for Catalytic Hydrogenation): The choice of catalyst can influence selectivity. If significant side products are observed, consider screening different catalysts (e.g., Pt/TiO₂ has shown high selectivity in some nitroarene reductions).
Product Loss During Workup - pH Adjustment: During aqueous workup, ensure the pH is adjusted to maximize the precipitation or extraction of the amine product. For this compound, which is amphoteric, the isoelectric point should be considered to minimize its solubility in aqueous solutions. - Efficient Extraction: Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Careful Purification: Minimize losses during recrystallization by using the minimum amount of hot solvent and by recovering a second crop of crystals from the mother liquor if necessary.
Problem 2: Product Purity Issues
Observed Issue Potential Cause Recommended Action
Presence of Starting Material Incomplete reaction.See "Incomplete Reaction" under the Low Yield troubleshooting guide.
Colored Impurities (Yellow/Brown) Formation of azo/azoxy compounds from incomplete reduction.- Ensure complete reduction. - During recrystallization, add activated carbon to the hot solution before filtering to adsorb colored impurities. - A second recrystallization may be necessary.
Presence of Carboxylic Acid Impurities Hydrolysis of one or both ester groups.- Control the pH during the reaction and workup; avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. - Purify via recrystallization from a suitable solvent. The difference in acidity between the desired product and the carboxylic acid impurities may allow for separation through careful pH-controlled extraction.
Broad Melting Point Range Presence of a mixture of impurities.- Characterize the impurities using techniques like NMR or LC-MS to identify them. - Employ a multi-step purification process, such as a combination of column chromatography and recrystallization, or fractional distillation.

Quantitative Data

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation of Dimethyl 2-nitroterephthalate

ParameterValueReference
Catalyst Noble metal catalyst (e.g., Pd/C)[3]
Solvent Isopropanol[3]
Temperature 80 - 100 °C[3]
Pressure 0.3 - 2.5 MPa[3]
Yield > 95%[3]
Purity > 99%[3]

Table 2: Example of a Metal-Acid Reduction of Dimethyl 2-nitroterephthalate

ParameterValueReference
Reducing Agent Iron powder[1]
Promoter Ammonium chloride[1]
Solvent Ethanol/Water (1:1)[1]
Reaction Time 0.5 hours[1]
Yield 99.1%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron Reduction

This protocol is adapted from a literature procedure.[1]

Materials:

  • Dimethyl 2-nitroterephthalate

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Deionized water

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 1:1 solution of ethanol and water (50 mL).

  • To this solution, add ammonium chloride (2.3 g) and iron powder (2.3 g).

  • Heat the mixture to reflux with stirring for 30 minutes.

  • Dissolve Dimethyl 2-nitroterephthalate (10.0 g) in ethanol (25 mL).

  • Add the solution of Dimethyl 2-nitroterephthalate dropwise to the refluxing reaction mixture.

  • After the addition is complete, continue to reflux for an additional 30 minutes. Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous layer to 10 with a saturated sodium carbonate solution.

  • Extract the aqueous layer twice with ethyl acetate (50 mL each).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the solid product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Activated carbon (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Visualizations

Synthesis_Pathway Dimethyl terephthalate Dimethyl terephthalate Dimethyl 2-nitroterephthalate Dimethyl 2-nitroterephthalate Dimethyl terephthalate->Dimethyl 2-nitroterephthalate Nitration This compound This compound Dimethyl 2-nitroterephthalate->this compound Reduction

Caption: General synthetic route to this compound.

Side_Reactions cluster_reduction Reduction of Nitro Group cluster_condensation Condensation Side Reactions cluster_hydrolysis Ester Hydrolysis Nitro Compound Nitro Compound Nitroso Intermediate Nitroso Intermediate Nitro Compound->Nitroso Intermediate Partial Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Azo/Azoxy Impurities Azo/Azoxy Impurities Nitroso Intermediate->Azo/Azoxy Impurities Condensation Amine Product Amine Product Hydroxylamine Intermediate->Amine Product Complete Reduction Hydroxylamine Intermediate->Azo/Azoxy Impurities Condensation This compound This compound Carboxylic Acid Impurities Carboxylic Acid Impurities This compound->Carboxylic Acid Impurities H₂O, H⁺/OH⁻

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_reaction Optimize Reaction Conditions: - Increase time/temp/reagent - Change catalyst incomplete->optimize_reaction Yes workup_issue Problem with Workup/Purification? side_products->workup_issue No optimize_conditions Modify Reaction Conditions: - Lower temperature - Change solvent/catalyst side_products->optimize_conditions Yes optimize_purification Optimize Purification: - Adjust pH - Use activated carbon - Recrystallize/Distill workup_issue->optimize_purification Yes success High Yield & Purity workup_issue->success No optimize_reaction->check_reaction optimize_conditions->check_reaction optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing MOF Synthesis with Aminoterephthalate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using dimethyl 2-aminoterephthalate and 2-aminoterephthalic acid as linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of amino-functionalized MOFs.

Question: My final product is an amorphous powder instead of a crystalline MOF. What are the likely causes and how can I fix this?

Answer: The formation of an amorphous product is a common issue in MOF synthesis and can be attributed to several factors related to nucleation and crystal growth kinetics.

  • Rapid Precipitation: If the reaction kinetics are too fast, rapid precipitation of an amorphous solid can occur before crystalline nuclei have a chance to form and grow.

    • Solution: Try lowering the reaction temperature to slow down the kinetics. You can also reduce the concentration of the reactants (metal salt and linker).

  • Suboptimal Solvent System: The choice of solvent is crucial as it influences the solubility of the reactants and the stability of the metal-linker coordination.

    • Solution: Experiment with different solvent systems. For many amino-functionalized MOFs like UiO-66-NH2, N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used. Sometimes, a mixture of solvents can help to fine-tune the solubility and reaction rate.

  • Incorrect pH: The deprotonation of the carboxylic acid groups on the linker is essential for coordination with the metal ions. The pH of the reaction mixture can significantly affect this process.

    • Solution: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid) or a mineral acid (e.g., HCl), can help to control the pH and modulate the reaction rate.

Question: The yield of my MOF synthesis is consistently low. How can I improve it?

Answer: Low yields can be frustrating and are often related to incomplete reaction or side reactions.

  • Incomplete Reaction: The reaction may not have reached completion within the given time.

    • Solution: You can try extending the reaction time. Monitoring the reaction progress by taking aliquots at different time points and analyzing them by PXRD can help determine the optimal reaction time.

  • Suboptimal Reactant Ratio: The stoichiometric ratio of metal to linker is critical. An excess of one reactant might not necessarily lead to a higher yield and can sometimes favor the formation of side products.

    • Solution: Systematically vary the metal-to-linker ratio to find the optimal conditions for your specific system.

  • Linker Degradation: Amino-functionalized linkers can be susceptible to degradation at high temperatures.

    • Solution: If you suspect linker degradation, try reducing the reaction temperature. You can also perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Question: My PXRD pattern shows peaks corresponding to my desired MOF, but also some unknown peaks. What is the source of these impurities and how can I get a pure product?

Answer: The presence of impurities indicates the co-precipitation of other phases alongside your target MOF.

  • Unreacted Starting Materials: The impurities could be unreacted metal salt or linker.

    • Solution: A thorough washing procedure is crucial. Typically, this involves washing the product with the reaction solvent (e.g., DMF) to remove unreacted precursors, followed by washing with a lower-boiling-point solvent (e.g., ethanol, methanol, or acetone) to facilitate activation.

  • Formation of Different Crystalline Phases: Sometimes, the same set of reactants can lead to different crystalline phases (polymorphs) under slightly different conditions.

    • Solution: The use of a modulator can often help to direct the synthesis towards a specific phase by competing with the linker for coordination to the metal centers, thereby influencing the nucleation and growth process.

  • Hydrolysis of the Metal Salt: Some metal salts, like ZrCl4, are highly sensitive to moisture and can hydrolyze to form metal oxides or hydroxides.

    • Solution: Ensure that you are using anhydrous solvents and that the reaction is set up in a dry environment (e.g., in a glovebox or using Schlenk techniques).

Frequently Asked Questions (FAQs)

Q1: I am using dimethyl 2-aminoterephthalate as my linker. Does it need to be hydrolyzed to 2-aminoterephthalic acid before the MOF synthesis?

A1: In many reported procedures for synthesizing amino-functionalized MOFs, the carboxylic acid form of the linker (2-aminoterephthalic acid) is used directly. However, it is possible to use the dimethyl ester precursor and perform an in situ hydrolysis. This typically requires harsher reaction conditions (e.g., higher temperatures or the addition of a base or acid catalyst) to facilitate the hydrolysis of the ester groups to carboxylates, which can then coordinate to the metal ions. If you are not getting the desired product with the dimethyl ester, switching to the diacid form is a recommended troubleshooting step.

Q2: What is the role of a modulator in the synthesis of amino-functionalized MOFs, and how do I choose one?

A2: A modulator is a compound, typically a monocarboxylic acid, that is added to the reaction mixture to control the size, morphology, and defect density of the MOF crystals. It competes with the linker for coordination to the metal centers. This competitive binding slows down the nucleation and growth processes, often leading to larger, more well-defined crystals with fewer defects. For the synthesis of Zr-based MOFs like UiO-66-NH2, common modulators include acetic acid, benzoic acid, and hydrochloric acid. The choice and concentration of the modulator are critical and often need to be optimized for each specific system.

Q3: How does the amino group on the linker affect the MOF synthesis and properties?

A3: The amino group is an electron-donating group, which can influence the electronic properties of the linker and the resulting MOF. It can also act as a basic site, which might affect the pH of the reaction mixture. The presence of the amino group provides a functional handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications like catalysis, sensing, or drug delivery.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the synthesis of UiO-66-NH2, a common MOF synthesized using 2-aminoterephthalic acid.

Table 1: Typical Reaction Conditions for UiO-66-NH2 Synthesis

ParameterConditionNotes
Metal PrecursorZirconium(IV) chloride (ZrCl4)Highly hygroscopic, handle in a dry environment.
Linker2-aminoterephthalic acid (H2ATA)
SolventN,N-dimethylformamide (DMF)Anhydrous grade is recommended.
Temperature120 °C
Time24 hours
ModulatorAcetic Acid or Hydrochloric AcidThe amount of modulator affects crystal size and defects.

Table 2: Effect of Modulator Concentration on UiO-66-NH2 Properties

Modulator (Acetic Acid)Crystal Size (nm)BET Surface Area (m²/g)
20 equivalents~100~750
50 equivalents~200~1000
100 equivalents~400~1150

Note: The values in Table 2 are representative and can vary depending on the specific experimental setup.

Detailed Experimental Protocol: Synthesis of UiO-66-NH2

This protocol provides a general procedure for the synthesis of UiO-66-NH2.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminoterephthalic acid (H2ATA)

  • N,N-dimethylformamide (DMF, anhydrous)

  • Acetic acid (glacial)

  • Methanol (or Ethanol)

Procedure:

  • Preparation of the Solution: In a clean, dry glass vial, dissolve ZrCl4 and 2-aminoterephthalic acid in DMF. The typical molar ratio is 1:1 (ZrCl4:H2ATA).

  • Addition of Modulator: Add the desired amount of acetic acid to the solution. A common starting point is to use 20-50 equivalents of acetic acid with respect to ZrCl4.

  • Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A pale yellow to orange precipitate should have formed. Collect the solid product by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF three times to remove any unreacted starting materials. Then, wash with methanol or ethanol three times to exchange the DMF in the pores.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove the solvent molecules from the pores. The activated MOF is now ready for characterization and use.

Visualizations

Troubleshooting_Workflow Problem Problem: Amorphous Product Cause1 Cause: Rapid Precipitation Problem->Cause1 Cause2 Cause: Suboptimal Solvent Problem->Cause2 Cause3 Cause: Incorrect pH Problem->Cause3 Solution1 Solution: Lower Temperature or Concentration Cause1->Solution1 Solution2 Solution: Change Solvent System (e.g., DMF, DEF) Cause2->Solution2 Solution3 Solution: Add Modulator (e.g., Acetic Acid) Cause3->Solution3

Caption: Troubleshooting workflow for amorphous product formation.

MOF_Synthesis_Components cluster_reactants Reactants Metal Metal Salt (e.g., ZrCl4) Process Solvothermal Synthesis Metal->Process Linker Linker (Dimethyl aminoterephthalate) Linker->Process Solvent Solvent (e.g., DMF) Solvent->Process Modulator Modulator (e.g., Acetic Acid) Modulator->Process MOF Crystalline MOF Process->MOF

Caption: Key components in the synthesis of amino-functionalized MOFs.

Technical Support Center: Crystallization of MOFs from Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using dimethyl 2-aminoterephthalate as a linker. The primary focus is on preventing and controlling crystal defects to achieve high-quality, crystalline materials.

Frequently Asked Questions (FAQs)

Q1: Can I use dimethyl 2-aminoterephthalate directly for MOF synthesis, or do I need to hydrolyze it to 2-aminoterephthalic acid first?

A1: While most established protocols for amine-functionalized MOFs like UiO-66-NH₂ and NH₂-MIL-88B use 2-aminoterephthalic acid, it is possible to use dimethyl 2-aminoterephthalate. The synthesis conditions, typically involving water and heat in a solvent like DMF, will likely lead to the in situ hydrolysis of the methyl ester groups to carboxylates, which then coordinate with the metal centers.[1] However, this adds a variable to the synthesis, as the rate of hydrolysis can affect the concentration of the active linker species and the local pH, influencing nucleation and crystal growth. For greater control and reproducibility, using the pre-hydrolyzed 2-aminoterephthalic acid is recommended.

Q2: What are the most common types of crystal defects in amine-functionalized MOFs like UiO-66-NH₂?

A2: The most prevalent defects are "missing linker" and "missing cluster" defects.[2]

  • Missing Linker Defects: These occur when a 2-aminoterephthalate linker is absent from its expected position in the crystal lattice. The charge imbalance is typically compensated by other molecules, such as solvent molecules or modulator molecules (e.g., formate or acetate), coordinating to the metal cluster.

  • Missing Cluster Defects: This is a more significant defect where an entire metal cluster (e.g., a Zr₆ cluster in UiO-66) and its associated linkers are absent, creating larger pores or voids within the framework.[3]

Q3: Are crystal defects always detrimental?

A3: Not necessarily. While uncontrolled defects can lead to poor crystallinity, reduced thermal stability, and lower surface area, "defect engineering" is a powerful strategy to enhance a MOF's properties. Introducing a controlled number of missing linker defects can create more open metal sites, which can significantly improve catalytic activity or enhance adsorption properties for specific applications.[2] The key is to control the type and concentration of defects to achieve the desired functionality.

Q4: How do "modulators" work, and why are they important?

A4: Modulators are typically monocarboxylic acids (e.g., acetic acid, benzoic acid, hydrochloric acid) added to the synthesis mixture. They compete with the dicarboxylate linker to coordinate to the metal clusters. This competition slows down the rate of framework formation, which can prevent rapid precipitation of amorphous material and promote the growth of larger, more ordered crystals.[4] Modulators are also a primary tool for introducing controlled defects; by varying the modulator's concentration and acidity (pKa), you can tune the number of missing linker defects in the final structure.[5]

Q5: My MOF's BET surface area is much lower than the literature values. What is the likely cause?

A5: A low Brunauer-Emmett-Teller (BET) surface area is a common problem that usually points to incomplete activation or framework collapse.

  • Incomplete Activation: The pores of the as-synthesized MOF are filled with the high-boiling point synthesis solvent (e.g., DMF). If this solvent is not completely removed, the pores will not be accessible for nitrogen adsorption. A thorough solvent exchange with a more volatile solvent (like ethanol or methanol) followed by heating under a dynamic vacuum is crucial.

  • Framework Collapse: Some MOF structures are not stable upon removal of the guest solvent molecules and can collapse, leading to a loss of porosity. This is particularly a risk if the activation is done too quickly or at too high a temperature without a proper solvent exchange.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of MOFs from aminoterephthalate linkers.

Problem Probable Cause(s) Recommended Solution(s)
1. Amorphous Product or Poor Crystallinity (Broad PXRD Peaks) Reaction kinetics are too fast: Rapid nucleation and growth lead to small, disordered particles.Introduce or increase the concentration of a modulator: Use acetic acid, benzoic acid, or even HCl to slow down the crystallization rate. Start with a low concentration and optimize.[4]
Suboptimal Temperature/Time: The reaction may not have had enough time or the right temperature to transition from a kinetic (often amorphous) to a thermodynamic (crystalline) product.Adjust reaction temperature and time: Try a lower temperature for a longer period to slow kinetics. Conversely, sometimes a higher temperature is needed to overcome the activation energy for crystallization. A systematic screen of time and temperature is recommended.[8]
Incorrect Solvent Environment: The solubility of precursors and intermediates is critical for crystal growth.Vary the solvent composition: While DMF is common, altering the DMF/water ratio or trying other solvents like DEF or DMA can influence crystallinity.[9]
2. Presence of Impurity Phases in PXRD Incorrect Stoichiometry: The molar ratio of metal salt to linker is off, leading to the formation of unintended phases or unreacted starting material.Verify Stoichiometry: Carefully check the molar ratios of your reactants. For UiO-66-NH₂, a 1:1 ratio of ZrCl₄ to 2-aminoterephthalic acid is typically used.[10]
Inadequate Mixing: Poor mixing can create local concentration gradients, leading to different phases nucleating in different parts of the reaction vessel.Ensure Homogeneous Solution: Use sonication or vigorous stirring to ensure all precursors are fully dissolved and the solution is homogeneous before heating.
Insufficient Washing: Unreacted precursors remain in the final product.Improve Washing Protocol: After synthesis, wash the product thoroughly, first with the synthesis solvent (e.g., DMF) to remove soluble impurities, followed by a lower boiling point solvent (e.g., ethanol).
3. Irregular Crystal Morphology or Undesired Crystal Size Uncontrolled Nucleation and Growth: The balance between nucleation and crystal growth determines the final size and shape.Vary Modulator Type and Concentration: Different modulators can influence which crystal facets grow faster, thus altering the morphology. Higher modulator concentrations generally lead to larger crystals.[4][11]
Suboptimal Reactant Concentration: The overall concentration of metal and linker in the solvent affects crystal size.Adjust Reactant Concentration: Lowering the concentration of both metal and linker can sometimes lead to fewer nucleation events and the growth of larger crystals.
Heating/Cooling Rate: The rate at which the reaction reaches and cools from the synthesis temperature can impact crystal morphology.Control Heating and Cooling Ramps: Using a programmable oven to control the heating and cooling rates can provide more uniform crystals.
4. Framework Collapse During Activation Strong Capillary Forces: Rapid removal of a high-surface-tension solvent like DMF can exert strong capillary forces that cause the framework to collapse.Perform a Thorough Solvent Exchange: Before heating, exchange the DMF with a solvent that has a lower boiling point and lower surface tension, such as ethanol, methanol, or acetone. This should be done over several days with multiple solvent changes.[7]
Activation Temperature is too High: Heating above the MOF's thermal stability limit will cause decomposition.Determine Decomposition Temperature: Run a Thermogravimetric Analysis (TGA) on the as-synthesized material to identify the decomposition temperature and choose an activation temperature well below it.
Supercritical Drying: For extremely sensitive frameworks, supercritical CO₂ drying can be used to avoid the liquid-gas interface and the associated capillary forces altogether.Consider Supercritical Drying: This is a more complex but highly effective method for preserving the structure of delicate porous materials.
5. Interpenetrated Framework Formation High Reactant Concentration or Temperature: These conditions can sometimes favor the formation of two or more independent frameworks catenated within each other.Modify Synthesis Conditions: Reducing the reactant concentration, lowering the synthesis temperature, or using a bulkier solvent can sometimes disfavor interpenetration.[12][13]
Use of Specific Additives: Certain molecules can act as templates, occupying space within the pores during synthesis and preventing a second network from forming.Introduce a Templating Additive: This is a more advanced strategy that requires rational selection of an additive that can be removed after synthesis without damaging the framework.[14]

Quantitative Data on Synthesis Parameters

The following tables summarize the impact of key synthesis parameters on the properties of UiO-66-NH₂, a representative MOF synthesized from an aminoterephthalate linker.

Table 1: Effect of Synthesis Temperature on UiO-66-NH₂ Properties

Synthesis Temperature (°C)ModulatorNumber of Missing Linkers (per Zr₆ cluster)BET Surface Area (m²/g)Reference(s)
25Acetic Acid~1.3-[11][15]
45Acetic Acid~1.3 (Maximum)-[11][15]
120NoneHigh Defect Level (~6%)High[16]
130Acetic AcidDecreased vs. 25°C-[11][15]
170NoneLower Defect LevelLower[16]
220NoneHigh Defect Level (>30%) with amorphous phasesLowest[16]

Note: Defect concentration can be influenced by a complex interplay of factors. The trend of decreasing defects with increasing temperature up to a certain point is often observed, but at very high temperatures, rapid kinetics can lead to more disordered or even amorphous materials.[11][16]

Table 2: Effect of Modulator Type and Concentration on UiO-66 Properties

ModulatorpKaModulator Concentration (equivalents vs. Zr)Resulting Defect TypeBET Surface Area (m²/g)Reference(s)
Acetic Acid4.76IncreasingMissing ClusterIncreases[3]
Formic Acid3.77IncreasingMissing ClusterIncreases[3]
Trifluoroacetic Acid (TFA)0.232.5Missing Linker~1200[1]
Trifluoroacetic Acid (TFA)0.235Missing Linker~1350[1]
Trifluoroacetic Acid (TFA)0.2310Missing Linker~1450[1]
Trifluoroacetic Acid (TFA)0.2320Missing Linker~1550[1]

Note: The acidity (pKa) and concentration of the modulator are critical. More acidic modulators and higher concentrations generally lead to a higher number of defects and, consequently, an increase in porosity and BET surface area, assuming the framework remains intact.[1][3]

Experimental Protocols

Protocol 1: General Synthesis of UiO-66-NH₂ (Solvothermal Method)

This protocol is a standard method for producing highly crystalline UiO-66-NH₂ using 2-aminoterephthalic acid.

  • Preparation of Precursor Solution:

    • In a 100 mL screw-capped glass jar, dissolve 1.027 g of Zirconium(IV) chloride (ZrCl₄) in 50 mL of N,N-dimethylformamide (DMF).

    • Add your chosen modulator. For example, add a significant molar excess of acetic acid (e.g., 4 mL).

    • Sonicate the mixture for approximately 10-15 minutes until the ZrCl₄ is fully dissolved.

  • Addition of Linker:

    • To the above solution, add 0.789 g of 2-aminoterephthalic acid.

    • Sonicate the mixture for another 15-20 minutes to ensure the linker is fully dissolved and the solution is homogeneous.

  • Solvothermal Reaction:

    • Tightly seal the glass jar.

    • Place the jar in a pre-heated laboratory oven at 120°C for 24 hours.

  • Product Isolation and Washing:

    • After 24 hours, carefully remove the jar from the oven and allow it to cool completely to room temperature. A yellow precipitate should be visible.

    • Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the solid by re-dispersing it in fresh DMF (~30 mL). Centrifuge again and discard the supernatant. Repeat this DMF washing step three times.

    • Perform a solvent exchange by washing the product with ethanol (~30 mL). Centrifuge and discard the supernatant. Repeat the ethanol washing step three times.

  • Activation:

    • After the final wash, dry the yellow powder under a dynamic vacuum at an elevated temperature (e.g., 120-150°C) for 12-24 hours to completely remove the solvent from the pores. The final product should be a fine, yellow powder.

Protocol 2: Activation of Amine-Functionalized MOFs

Proper activation is critical to achieve a porous material with a high surface area.

  • Initial Washing: After synthesis and collection of the solid product, wash it thoroughly with the high-boiling point synthesis solvent (e.g., DMF) to remove any residual reactants. This is typically done by centrifugation and redispersion several times.

  • Solvent Exchange: Suspend the washed MOF in a low-boiling-point solvent such as methanol or ethanol. Let it soak for at least 24 hours. It is best practice to replace the solvent with a fresh batch 3-4 times over a period of 2-3 days to ensure complete exchange.

  • Thermal Activation:

    • After the final solvent exchange, collect the solid product by centrifugation.

    • Place the sample in a vacuum oven or a Schlenk line.

    • Slowly heat the sample under a dynamic vacuum to a temperature sufficient to remove the exchanged solvent. This temperature should be below the decomposition temperature of the MOF, which can be determined by TGA. A typical activation temperature for many robust aminoterephthalate MOFs is between 120°C and 180°C.

    • Hold the sample at this temperature for several hours (e.g., 12-24 hours) until the solvent is completely removed.

    • Allow the sample to cool to room temperature under vacuum before exposing it to air.

Visualized Workflows and Logic

Diagram 1: Experimental Workflow for High-Crystallinity MOF Synthesis

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Work-up & Activation prep_metal Dissolve Metal Salt (e.g., ZrCl₄) in DMF add_modulator Add Modulator (e.g., Acetic Acid) prep_metal->add_modulator Optional but recommended prep_linker Dissolve Linker (e.g., H₂N-BDC) in DMF mix Combine Solutions & Homogenize (Sonicate) prep_linker->mix add_modulator->mix heat Solvothermal Synthesis (e.g., 120°C, 24h) mix->heat wash_dmf Wash with DMF (3x) heat->wash_dmf wash_etoh Solvent Exchange with Ethanol (3x) wash_dmf->wash_etoh activate Activate under Vacuum (e.g., 150°C, 12h) wash_etoh->activate final_product High-Crystallinity MOF activate->final_product

Caption: Workflow for synthesizing highly crystalline amine-functionalized MOFs.

Diagram 2: Troubleshooting Logic for Poor Crystallinity

troubleshooting_crystallinity start Problem: Amorphous Product or Poor Crystallinity cause1 Cause: Fast Kinetics? start->cause1 cause2 Cause: Suboptimal Temp/Time? cause1->cause2 No sol1 Solution: Add/Increase Modulator (e.g., Acetic Acid) cause1->sol1 Yes cause3 Cause: Impure Reagents? cause2->cause3 No sol2 Solution: Decrease Temperature & Increase Reaction Time cause2->sol2 Yes cause3->start No (Re-evaluate) sol3 Solution: Verify Purity of Linker, Metal Salt, Solvent cause3->sol3 Yes success Success: Crystalline Product sol1->success sol2->success sol3->success

Caption: Troubleshooting flowchart for addressing poor crystallinity in MOF synthesis.

References

Technical Support Center: Purification of Dimethyl Aminoterephthalate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of Dimethyl aminoterephthalate (DMAT) by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining high-purity DMAT for your research and development needs.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of DMAT and offers potential solutions in a question-and-answer format.

Q1: My DMAT crystals are yellow or discolored after recrystallization. How can I obtain a colorless or pale-yellow product?

A: The yellow coloration of DMAT is often inherent to the compound, but a deeper or off-color hue can indicate the presence of impurities.[1] These impurities may co-precipitate with the DMAT crystals.

  • Recommended Solutions:

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution of DMAT before filtration. Activated carbon can effectively adsorb colored impurities. Use a minimal amount to avoid significant loss of your desired product.

    • Perform a Second Recrystallization: A second recrystallization step can significantly reduce the concentration of colored impurities, leading to a purer final product.

    • Solvent Selection: Ensure you are using an appropriate solvent. Methanol and ethanol are often good choices for compounds like DMAT.

Q2: I am experiencing a low yield of purified DMAT. What are the likely causes and how can I improve it?

A: Low recovery is a common challenge in recrystallization and can stem from several factors.

  • Recommended Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude DMAT. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower the overall recovery of pure product.

    • Concentrate the Mother Liquor: If the initial yield is low, you can concentrate the mother liquor by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.

    • Proper Filtration: Ensure your filtration setup is efficient to minimize product loss during the collection and washing of the crystals.

Q3: My DMAT is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.

  • Recommended Solutions:

    • Increase Solvent Volume: The solution may be too concentrated. Try adding a small amount of additional hot solvent to the oiled-out mixture and redissolve it before attempting to cool it again.

    • Slower Cooling Rate: Cool the solution much more slowly. A gradual decrease in temperature can encourage the formation of an ordered crystal lattice rather than an amorphous oil.

    • Solvent System Modification: Consider using a mixed solvent system. Dissolve the DMAT in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure, solid DMAT, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A: Common impurities in DMAT depend on the synthetic route used for its preparation.

  • From the reduction of dimethyl nitroterephthalate: The primary impurity is often the unreacted starting material, dimethyl nitroterephthalate. Other potential byproducts can arise from incomplete reduction.

  • From the esterification of 2-aminoterephthalic acid: Incomplete esterification can lead to the presence of the mono-methyl ester or unreacted 2-aminoterephthalic acid.

Q2: What is the best solvent for the recrystallization of DMAT?

A: The ideal solvent for recrystallization is one in which DMAT is highly soluble at high temperatures and poorly soluble at low temperatures. Based on data for the closely related 2-aminoterephthalic acid, alcoholic solvents are a good starting point.[2] Methanol and ethanol, in particular, show a significant change in solubility with temperature, making them excellent candidates.[2]

Q3: How can I determine the purity of my recrystallized DMAT?

A: The purity of your DMAT can be assessed through several analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (127-130 °C) is a good indicator of high purity.[3][4][5]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and identify impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified DMAT and help identify any remaining impurities.

Quantitative Data

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol301.15
401.63
502.29
603.22
Ethanol300.49
400.69
500.96
601.34
1-Propanol300.24
400.33
500.46
600.64
1-Butanol300.13
400.18
500.25
600.35

Data extrapolated and converted from mole fraction data for 2-aminoterephthalic acid.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

  • Dissolution: In a fume hood, place the crude DMAT in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the DMAT completely dissolves.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified DMAT crystals in a vacuum oven at a temperature below its melting point.

Visualizations

Troubleshooting_Workflow start Crude DMAT Recrystallization issue Problem Encountered start->issue discolored Discolored Crystals issue->discolored Color Issue low_yield Low Yield issue->low_yield Yield Issue oiling_out Oiling Out issue->oiling_out Formation Issue solution1 Add Activated Carbon & Perform Second Recrystallization discolored->solution1 solution2 Minimize Solvent Volume, Slow Cooling, Concentrate Mother Liquor low_yield->solution2 solution3 Increase Solvent Volume, Slower Cooling, Use Seed Crystal oiling_out->solution3 end Pure DMAT Crystals solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for DMAT recrystallization.

Recrystallization_Protocol start Start: Crude DMAT dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter Yes cool Cool Slowly to Room Temperature decolorize->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure DMAT dry->end

Caption: Experimental workflow for DMAT recrystallization.

References

Technical Support Center: Identifying Impurities in Crude Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and management of impurities in crude Dimethyl aminoterephthalate (DMT-NH2).

Troubleshooting Guides

This section addresses specific issues that users may encounter during the synthesis, purification, and analysis of this compound.

Problem 1: Low Purity of Crude DMT-NH2 After Synthesis

Question: My crude this compound shows low purity after synthesis from the reduction of Dimethyl nitroterephthalate. What are the likely impurities and how can I minimize them?

Answer: Low purity in crude DMT-NH2 often stems from incomplete reaction or side reactions during the reduction of Dimethyl nitroterephthalate. The primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: Dimethyl nitroterephthalate.

    • Partially Reduced Intermediates: These are formed if the reduction is not carried to completion. Key intermediates include Dimethyl nitrosoterephthalate and Dimethyl hydroxylaminoterephthalate.

  • Starting Material Impurities:

    • Impurities present in the initial Dimethyl terephthalate that can carry through the nitration and reduction steps. These may include isomers like Dimethyl isophthalate and Dimethyl orthophthalate, as well as monomethyl terephthalate and terephthalic acid.

  • Catalyst and Reagent Residues:

    • Residual catalyst (e.g., Palladium on carbon, Iron salts) and other reagents used in the reduction process.

Troubleshooting Workflow for Low Purity:

start Low Purity of Crude DMT-NH2 check_reaction Verify Complete Reduction (TLC, HPLC, or GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize Optimize Reaction Conditions: - Increase reaction time - Increase catalyst loading - Check reducing agent activity incomplete->optimize Yes side_reactions Presence of Side Products (NMR, LC-MS) incomplete->side_reactions No pure_product Improved Purity optimize->pure_product optimize_conditions Optimize Reaction Temperature and Reagent Addition side_reactions->optimize_conditions optimize_conditions->pure_product

Caption: Troubleshooting workflow for low purity of crude DMT-NH2.

Problem 2: Discolored (Yellow to Brown) DMT-NH2 Crystals After Purification

Question: My this compound crystals are yellow or brown even after recrystallization. How can I obtain a white or off-white product?

Answer: Discoloration in DMT-NH2 crystals is typically due to the presence of colored impurities, which can include oxidized species or residual nitro-aromatic compounds.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution before filtration. Activated carbon has a high surface area and can effectively adsorb colored impurities.

  • Second Recrystallization: A second recrystallization step can significantly reduce the concentration of co-precipitated impurities.

  • Choice of Solvent: Ensure the recrystallization solvent is appropriate. The ideal solvent should dissolve the DMT-NH2 well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at lower temperatures. Methanol and ethanol are commonly used solvents.

start Discolored DMT-NH2 Crystals recrystallization Perform Recrystallization start->recrystallization add_carbon Add Activated Carbon during Recrystallization recrystallization->add_carbon Discoloration persists pure_crystals White/Off-White Crystals recrystallization->pure_crystals Successful second_recrystallization Perform a Second Recrystallization add_carbon->second_recrystallization check_solvent Evaluate Recrystallization Solvent second_recrystallization->check_solvent check_solvent->pure_crystals

Caption: Workflow for decolorizing DMT-NH2 crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The most common impurities in crude DMT-NH2, synthesized via the reduction of Dimethyl nitroterephthalate, are summarized in the table below.

Impurity ClassSpecific ExamplesSource
Process-Related Dimethyl nitroterephthalateUnreacted starting material
Dimethyl nitrosoterephthalatePartially reduced intermediate
Dimethyl hydroxylaminoterephthalatePartially reduced intermediate
Starting Material-Related Dimethyl isophthalateIsomer from starting DMT
Dimethyl orthophthalateIsomer from starting DMT
Monomethyl terephthalateIncomplete esterification of terephthalic acid
Terephthalic acidStarting material for DMT synthesis
Reagent-Related Residual metal catalyst (e.g., Pd, Fe)Catalyst from reduction step
Solvents (e.g., Ethanol, Methanol)Reaction or purification medium

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) with UV detection Quantification of the main component and separation of non-volatile impurities.
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and qualitative assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the main product and identification of impurities.
Mass Spectrometry (MS) Determination of the molecular weight of impurities.

Q3: Can you provide a general protocol for the purity analysis of this compound by GC-MS?

A3: Yes, the following is a general protocol for the GC-MS analysis of DMT-NH2. Method optimization may be required based on the specific instrument and impurities of interest.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To determine the purity of a this compound sample and identify volatile impurities.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks

  • Microsyringe

  • GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude DMT-NH2 sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent and dilute to the mark.

  • Mix thoroughly to ensure a homogenous solution.

4. GC-MS Conditions (Example):

ParameterValue
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percentage of the main DMT-NH2 peak to estimate purity.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known standards.

start Sample Preparation gc_injection GC Injection start->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection data_analysis Data Analysis: - Peak Integration - Library Search ms_detection->data_analysis results Purity Assessment & Impurity Identification data_analysis->results

Caption: Experimental workflow for GC-MS analysis of DMT-NH2.

Protocol 2: Purification of Crude this compound by Recrystallization

1. Objective: To purify crude this compound by removing soluble and colored impurities.

2. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol or Ethanol)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

3. Procedure:

  • Place the crude DMT-NH2 in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

dissolve Dissolve Crude DMT-NH2 in Hot Solvent hot_filtration Hot Filtration (if using activated carbon) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry

Caption: Workflow for the purification of DMT-NH2 by recrystallization.

Stability issues of Dimethyl aminoterephthalate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dimethyl 2-aminoterephthalate under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Dimethyl 2-aminoterephthalate in acidic environments?

A1: The primary stability concern for Dimethyl 2-aminoterephthalate under acidic conditions is the hydrolysis of its two ester functional groups. This reaction is catalyzed by the presence of acid and can lead to the formation of mono-ester and di-acid derivatives, ultimately impacting the purity and integrity of the compound.

Q2: What are the likely degradation products of Dimethyl 2-aminoterephthalate under acidic stress?

A2: Under acidic conditions, Dimethyl 2-aminoterephthalate is expected to undergo stepwise hydrolysis. The primary degradation products are monomethyl 2-aminoterephthalate and 2-aminoterephthalic acid. The reaction proceeds by the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.

Q3: How can I monitor the degradation of Dimethyl 2-aminoterephthalate during my experiment?

A3: The degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[1] This technique allows for the separation and quantification of the parent compound and its degradation products over time.[1] Other useful analytical techniques include mass spectrometry (MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor structural changes.[1]

Q4: Are there any recommended storage conditions to minimize degradation?

A4: To minimize degradation, Dimethyl 2-aminoterephthalate should be stored in a cool, dry place, away from acidic vapors.[2][3] For solutions, it is advisable to use aprotic or non-acidic solvents and to prepare them fresh before use. If an acidic medium is required for the experiment, the exposure time should be minimized.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after exposure to acidic mobile phase. Acid-catalyzed hydrolysis of the ester groups.1. Confirm the identity of the new peaks using LC-MS or by synthesizing the potential degradation products (monomethyl 2-aminoterephthalate and 2-aminoterephthalic acid) as standards. 2. If degradation is confirmed, consider using a less acidic mobile phase or a shorter analysis time. 3. If the experimental conditions cannot be changed, ensure that samples are analyzed immediately after preparation.
Low recovery of Dimethyl 2-aminoterephthalate from an acidic formulation. Significant degradation of the compound in the formulation.1. Perform a forced degradation study to understand the degradation kinetics (see Experimental Protocols section). 2. Evaluate the impact of pH on the stability of the compound to determine a more suitable pH range for the formulation. 3. Consider the use of alternative formulation excipients that do not create a low pH environment.
Inconsistent results in stability studies. Variability in experimental conditions such as temperature, pH, or exposure time.1. Strictly control the pH and temperature of your samples throughout the experiment.[4] 2. Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. Ensure that the duration of exposure to the acidic stressor is consistent across all samples.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on Dimethyl 2-aminoterephthalate in a 0.1 M HCl solution at 50°C. This data is for illustrative purposes to demonstrate how stability data can be presented.

Time (hours)Dimethyl 2-aminoterephthalate (%)Monomethyl 2-aminoterephthalate (%)2-Aminoterephthalic Acid (%)
0100.00.00.0
285.212.52.3
472.122.35.6
851.935.812.3
1238.642.119.3
2415.348.935.8

Experimental Protocols

Protocol: Forced Degradation Study of Dimethyl 2-aminoterephthalate under Acidic Conditions

This protocol outlines a typical procedure for conducting a forced degradation study to evaluate the stability of Dimethyl 2-aminoterephthalate in an acidic environment.[5][6]

1. Materials and Reagents:

  • Dimethyl 2-aminoterephthalate
  • Hydrochloric acid (HCl), analytical grade
  • Sodium hydroxide (NaOH), analytical grade
  • Acetonitrile, HPLC grade
  • Water, HPLC grade
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV/PDA detector
  • pH meter
  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • Stock Solution of Dimethyl 2-aminoterephthalate (1 mg/mL): Accurately weigh 10 mg of Dimethyl 2-aminoterephthalate and dissolve it in 10 mL of acetonitrile.
  • Acidic Stress Solution (0.1 M HCl): Prepare a 0.1 M solution of HCl in HPLC grade water.
  • Basic Quenching Solution (0.1 M NaOH): Prepare a 0.1 M solution of NaOH in HPLC grade water.

3. Degradation Procedure:

  • Transfer 1 mL of the Dimethyl 2-aminoterephthalate stock solution into a suitable reaction vessel.
  • Add 9 mL of the 0.1 M HCl stress solution to the vessel.
  • Incubate the reaction mixture at a controlled temperature (e.g., 50°C).
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
  • Immediately neutralize the aliquot by adding an equivalent volume of the 0.1 M NaOH quenching solution to stop the degradation reaction.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (determined by UV spectral analysis).
  • Analysis: Quantify the percentage of Dimethyl 2-aminoterephthalate remaining and the formation of degradation products at each time point by comparing peak areas to a standard of the parent compound.

Visualizations

cluster_main Proposed Hydrolytic Degradation Pathway Parent Dimethyl 2-aminoterephthalate Monoester Monomethyl 2-aminoterephthalate Parent->Monoester + H₂O (H⁺ cat.) Diacid 2-Aminoterephthalic Acid Monoester->Diacid + H₂O (H⁺ cat.) cluster_workflow Troubleshooting Workflow for Stability Issues Start Observe Unexpected Degradation Identify Identify Degradation Products (LC-MS) Start->Identify Quantify Quantify Degradation (Forced Degradation Study) Identify->Quantify Assess Assess Impact of pH and Temperature Quantify->Assess Modify Modify Experimental Conditions Assess->Modify Modify->Assess Unsuccessful End Achieve Stability Modify->End Successful

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Dimethyl Aminoterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the fluorescence quantum yield of dimethyl aminoterephthalate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the fluorescence quantum yield (Φ) of this compound derivatives?

A1: The fluorescence quantum yield of this compound derivatives can vary significantly depending on the specific substitution pattern on the amino group and the aromatic ring, as well as the solvent used. Generally, these compounds can exhibit quantum yields from low (e.g., 0.04) to moderate (e.g., 0.19) in common organic solvents. For instance, a propargylamine-functionalized diaminoterephthalate derivative has a reported quantum yield of 0.04, which increases to 0.19 after a "click" reaction.[1]

Q2: How does the solvent polarity affect the fluorescence quantum yield of this compound derivatives?

A2: Solvent polarity plays a crucial role in the fluorescence properties of these derivatives due to their potential for intramolecular charge transfer (ICT) from the amino group (donor) to the terephthalate moiety (acceptor). In many donor-acceptor fluorophores, increasing solvent polarity can lead to a decrease in fluorescence quantum yield. This is because polar solvents can stabilize the charge-separated excited state, promoting non-radiative decay pathways.

Q3: What is Aggregation-Induced Emission (AIE) and is it relevant for this compound derivatives?

A3: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and promotes radiative emission. Given the presence of rotatable single bonds in this compound derivatives, AIE or Aggregation-Induced Emission Enhancement (AIEE) is a relevant phenomenon to consider, especially at high concentrations or in solvent systems where the compound has poor solubility.

Q4: Can substitution on the amino group influence the quantum yield?

A4: Yes, the nature of the substituent on the amino group can significantly impact the fluorescence quantum yield. Bulky or rigid substituents can restrict intramolecular rotations, which often leads to an enhancement of the quantum yield by suppressing non-radiative decay pathways. Conversely, flexible substituents may promote vibrational and rotational de-excitation, thus lowering the quantum yield.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for your specific this compound derivative. Ensure slit widths are appropriately adjusted.
Low Concentration The concentration of your derivative may be too low for detection. Prepare a series of dilutions to determine the optimal concentration range.
Solvent Quenching The solvent may be quenching the fluorescence. Test the fluorescence in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol) to identify a suitable medium. Protic solvents like ethanol can sometimes quench fluorescence through hydrogen bonding.
Presence of Quenchers Impurities in the sample or solvent can act as quenchers. Ensure high-purity solvents and reagents are used. Dissolved oxygen can also be a quencher; degassing the solution by bubbling with nitrogen or argon can sometimes improve the signal.
Photobleaching Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore. Minimize exposure time and use the lowest necessary excitation intensity. The use of fresh samples for each measurement is recommended.
pH Effects The protonation state of the amino group can significantly affect fluorescence. Ensure the pH of your solution is controlled, especially in protic or aqueous-containing solvents.
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Instrument Fluctuations Ensure the fluorometer has had adequate warm-up time and is stable. Run a standard fluorophore with a known quantum yield before and after your sample to check for instrument drift.
Aggregation-Caused Quenching (ACQ) At higher concentrations, molecules can aggregate, leading to self-quenching. Measure the fluorescence at a range of concentrations to check for linearity. If a decrease in quantum yield is observed at higher concentrations, work with more dilute solutions.
Inner Filter Effects At high absorbance values (typically > 0.1), the excitation light may not penetrate the entire sample uniformly, and emitted light may be reabsorbed. Ensure the absorbance of your sample at the excitation wavelength is below 0.1.
Temperature Variations Fluorescence is often temperature-dependent. Ensure all measurements are performed at a constant and recorded temperature.
Sample Degradation Some fluorescent molecules can be sensitive to light and air over time. Prepare fresh solutions for your experiments and store stock solutions in the dark and at low temperatures.

Quantitative Data

The following table summarizes the reported fluorescence quantum yields for some aminoterephthalate derivatives. Note that direct data for a wide range of this compound derivatives is limited in the readily available literature, and the values below are for structurally related compounds to provide a general reference.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
Propargylamine-functionalized diaminoterephthalic acid derivativeNot SpecifiedNot SpecifiedNot Specified0.04[1]
"Clicked" triazole derivative of the aboveNot SpecifiedNot SpecifiedNot Specified0.19[1]

Experimental Protocols

Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a well-characterized standard.

1. Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region to the sample.

  • The this compound derivative (sample)

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should ideally be at the absorption maximum of the sample and standard. If the absorption maxima differ, an excitation wavelength where both have significant absorbance can be used.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the instrument settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

    • Record the spectrum of the pure solvent (blank) under the same conditions.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the known quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are the same, this term is 1).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_dilutions Prepare Dilution Series (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Final Quantum Yield

Caption: Workflow for relative fluorescence quantum yield determination.

troubleshooting_low_signal cluster_instrument Instrument Checks cluster_sample Sample Checks cluster_photophysics Photophysical Issues start Low/No Fluorescence Signal check_settings Verify Excitation/ Emission Wavelengths & Slits start->check_settings check_conc Optimize Concentration start->check_conc check_bleaching Minimize Light Exposure start->check_bleaching check_warmup Ensure Instrument is Warmed Up check_settings->check_warmup check_solvent Test Different Solvents check_conc->check_solvent check_purity Use High-Purity Solvents check_solvent->check_purity check_ph Control pH check_purity->check_ph check_quenching Degas Solution (remove O₂) check_bleaching->check_quenching

Caption: Troubleshooting logic for low or no fluorescence signal.

References

Overcoming solubility problems of Dimethyl aminoterephthalate in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Dimethyl Aminoterephthalate (CAS 5372-81-6).

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a slight yellow crystalline powder.[1] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5372-81-6[2][3]
Molecular Formula C₁₀H₁₁NO₄[2][3]
Molecular Weight 209.20 g/mol [2][3]
Melting Point 127-130 °C[2][3]
Water Solubility Insoluble (0.04 g/L)[2][3]
Appearance Beige or yellow to light green to brownish powder/crystals[2][3]
Storage Store below +30°C in a dry, well-ventilated place.[2][3][4]

Q2: In which solvents is this compound expected to be soluble?

A2: While comprehensive quantitative data is limited, based on its chemical structure and data for similar compounds, this compound is expected to have low solubility in water and non-polar solvents.[2][3] It is likely to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[5][6][7] The related compound, 2-aminoterephthalic acid, shows good solubility in these solvents.[8][9][10] Methanol is also a potential solvent, as it is used for recrystallization of the related compound, dimethyl terephthalate.

Q3: The compound is precipitating out of my aqueous buffer after dilution from an organic stock. What should I do?

A3: This phenomenon, often called "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. To mitigate this, add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. Also, aim to keep the final concentration of the organic solvent in your aqueous solution as low as possible while maintaining the desired concentration of your compound.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide: Overcoming Solubility Issues

If you are facing difficulties in dissolving this compound, follow this systematic approach:

Diagram 1: Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Solubility cluster_0 Initial Steps cluster_1 Optimization Techniques cluster_2 Advanced Strategies cluster_3 Outcome Start Start with Undissolved Compound SolventScreening Solvent Screening (Polar Aprotic: DMSO, DMF; Alcohols: Methanol, Ethanol) Start->SolventScreening IncreaseTemp Increase Temperature (e.g., to 40-60°C) SolventScreening->IncreaseTemp If still insoluble Success Compound Dissolved SolventScreening->Success If soluble ParticleSize Reduce Particle Size (Grinding/Sonication) IncreaseTemp->ParticleSize If still insoluble IncreaseTemp->Success If soluble CoSolvent Use a Co-solvent System (e.g., DMSO/Water) ParticleSize->CoSolvent If still insoluble ParticleSize->Success If soluble Surfactants Add Surfactants (e.g., Tween 80, SLS) CoSolvent->Surfactants If still insoluble CoSolvent->Success If soluble Complexation Use Complexing Agents (e.g., Cyclodextrins) Surfactants->Complexation If still insoluble Surfactants->Success If soluble Complexation->Success If soluble Reassess Reassess Experiment (Different Compound/Approach) Complexation->Reassess

Caption: A step-by-step guide to resolving solubility problems.

Table 2: Troubleshooting Common Solubility Problems

ProblemProbable CauseRecommended Solution(s)
Compound does not dissolve in the selected solvent. Low solubility at room temperature.1. Gently warm the solution while stirring. Be cautious of the compound's thermal stability. 2. Reduce the particle size of the solid by grinding it to a fine powder to increase the surface area. 3. Use sonication to aid dissolution.
Precipitation occurs upon cooling a heated solution. The solution was supersaturated at the higher temperature.1. Re-heat the solution to re-dissolve the compound and use it at an elevated temperature if your experiment allows. 2. Prepare a more dilute solution. 3. Consider using a co-solvent system to increase solubility at lower temperatures.
A hazy solution is formed. The compound may be forming a fine suspension rather than a true solution.1. Filter the solution through a 0.45 µm or 0.22 µm filter. If the haze is removed, it was undissolved particulate matter. 2. Try a different solvent or a co-solvent system.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method to estimate the solubility of this compound in a specific solvent.

  • Preparation: Add a small, accurately weighed amount of this compound (e.g., 1 mg) to a known volume of the solvent (e.g., 1 mL) in a clear vial.

  • Dissolution Attempt: Stir or vortex the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid dissolves completely, add another weighed amount of the compound and repeat the process until a saturated solution (with excess undissolved solid) is obtained.

  • Calculation: The approximate solubility is the total mass of the compound dissolved in the final volume of the solvent before saturation is reached.

Protocol 2: Quantitative Solubility Determination using HPLC

This protocol provides a more accurate method for determining solubility.

Diagram 2: Experimental Workflow for Quantitative Solubility Determination

G Quantitative Solubility Determination Workflow Start Prepare Supersaturated Solution (Excess solid in solvent) Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) Start->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant with Mobile Phase Supernatant->Dilute HPLC Analyze by HPLC-UV Dilute->HPLC Calculate Calculate Concentration using Calibration Curve HPLC->Calculate G Synthesis Pathway from this compound cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product and Target DMAT This compound Aminoquinazoline Aminoquinazoline Core DMAT->Aminoquinazoline Multi-step Synthesis NK2_Antagonist Neurokinin-2 (NK2) Receptor Antagonist Aminoquinazoline->NK2_Antagonist Further Functionalization NK2_Receptor NK2 Receptor NK2_Antagonist->NK2_Receptor Blocks Receptor Activity

References

Validation & Comparative

A Comparative Guide to Organic Linkers in Metal-Organic Framework (MOF) Synthesis: Spotlight on Dimethyl Aminoterephthalate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how the choice of organic linker impacts the physicochemical properties and performance of Metal-Organic Frameworks (MOFs).

The rational design of MOFs is a cornerstone of advancements in fields ranging from gas storage and separation to catalysis and drug delivery. The organic linker, a fundamental building block, plays a pivotal role in defining the ultimate characteristics of the MOF. This guide provides an objective comparison of Dimethyl aminoterephthalate (DMAT) and its analogues with other commonly employed linkers in the synthesis of the UiO-66 family of MOFs, a series renowned for its exceptional stability. By presenting key experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions in the selection of linkers for their specific applications.

The Influence of Linker Functionalization on MOF Properties

The introduction of functional groups onto the organic linker profoundly influences the resulting MOF's properties. These modifications can alter the framework's porosity, surface area, stability, and introduce new functionalities, such as catalytic sites or specific binding affinities for target molecules. This comparison focuses on the parent UiO-66, constructed from terephthalic acid (BDC), and its derivatives functionalized with amino (-NH₂), and dimethylamino (-N(CH₃)₂) groups.

Performance Comparison of Linkers in UiO-66 Synthesis

The following tables summarize the key performance metrics of UiO-66 MOFs synthesized with different functionalized linkers. The data, compiled from various studies, highlights the general trends observed upon linker modification.

Table 1: Comparison of Textural Properties and CO₂ Adsorption Capacities

MOFLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-66Terephthalic acid (BDC)-H~1100 - 1500~0.5 - 0.7~2.5[1]
UiO-66-NH₂2-Aminoterephthalic acid-NH₂~822 - 1400~0.24 - 0.6~3.35 - 3.93[2][3]
UiO-66-(CH₃)₂*2,5-Dimethylterephthalic acid-CH₃~868Not Reported~3.5

*Note: Data for a dimethyl-functionalized linker is presented here as a proxy due to the limited availability of comprehensive data for a dimethylamino-functionalized UiO-66. The methyl group is electron-donating but differs significantly in its chemical nature from a dimethylamino group.

Table 2: Comparison of Thermal and Chemical Stability

MOFLinkerFunctional GroupThermal Decomposition Temperature (°C)Chemical Stability
UiO-66Terephthalic acid (BDC)-H>500[2]Stable in water and various organic solvents.[2]
UiO-66-NH₂2-Aminoterephthalic acid-NH₂~380 - 400[2]Stable in water and acidic solutions (pH=1), but structure may collapse in basic solutions (pH=14).[2]
UiO-66-(CH₃)₂*2,5-Dimethylterephthalic acid-CH₃~500[4]High stability in air, water, and acidic/basic conditions.[5]

*Note: Data for a dimethyl-functionalized linker is presented here as a proxy.

Experimental Protocols

Detailed methodologies for the synthesis of UiO-66 and its amino-functionalized analogue are provided below. These protocols are based on established literature procedures and offer a foundation for reproducible synthesis.

Synthesis of UiO-66

A solvothermal method is commonly employed for the synthesis of UiO-66.[6] In a typical procedure, zirconium tetrachloride (ZrCl₄) and terephthalic acid (BDC) are dissolved in N,N-dimethylformamide (DMF). A modulator, such as hydrochloric acid (HCl) or acetic acid, is often added to control the crystallization process. The mixture is sealed in a Teflon-lined autoclave and heated to 120°C for 24 hours. After cooling, the crystalline product is collected by centrifugation, washed with DMF and ethanol to remove unreacted precursors, and dried under vacuum.

Synthesis of UiO-66-NH₂

The synthesis of UiO-66-NH₂ follows a similar solvothermal procedure to that of the parent UiO-66, with 2-aminoterephthalic acid used as the organic linker.[2] Zirconium chloride (ZrCl₄, 1.47 g) and 2-aminoterephthalic acid (1.06 g) are dissolved in 150 mL of DMF.[2] The solution is then transferred to a 200 mL Teflon-lined stainless-steel autoclave and heated at 120°C (393 K) for 24 hours.[2] After cooling to room temperature, the resulting yellow crystals are collected, washed repeatedly with DMF and ethanol, and dried at 120°C (393 K).[2]

Visualizing Synthesis and Functionalization Workflows

The following diagrams, generated using Graphviz, illustrate the general workflow for MOF synthesis and the concept of post-synthetic modification.

MOF_Synthesis_Workflow cluster_0 Precursors cluster_1 Synthesis cluster_2 Processing cluster_3 Final Product Metal Salt Metal Salt Solvothermal Reaction Solvothermal Reaction Metal Salt->Solvothermal Reaction Organic Linker Organic Linker Organic Linker->Solvothermal Reaction Washing Washing Solvothermal Reaction->Washing Drying Drying Washing->Drying MOF Crystals MOF Crystals Drying->MOF Crystals

Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Post_Synthetic_Modification Pristine MOF Pristine MOF Reaction Reaction Pristine MOF->Reaction Functionalizing Agent Functionalizing Agent Functionalizing Agent->Reaction Functionalized MOF Functionalized MOF Reaction->Functionalized MOF

Caption: Conceptual diagram of post-synthetic modification of a Metal-Organic Framework.

Discussion and Future Outlook

The choice of organic linker is a critical parameter in the design of MOFs with tailored properties. While terephthalic acid provides a robust and stable framework in UiO-66, the introduction of functional groups like the amino group can enhance specific properties such as CO₂ adsorption, albeit with a potential trade-off in thermal stability.

The data for the dimethyl-functionalized UiO-66 suggests that alkyl functionalization can maintain high thermal and chemical stability. However, there is a notable lack of comprehensive experimental data for UiO-66 synthesized with a dimethylamino-functionalized terephthalate linker. The electron-donating nature and the basicity of the dimethylamino group are expected to significantly influence the electronic properties and catalytic potential of the resulting MOF. Future research should focus on the systematic synthesis and characterization of DMAT-based MOFs to fully elucidate their performance characteristics and unlock their potential in various applications. Such studies will be invaluable for the continued development of next-generation functional materials.

References

A Comparative Guide to Green Solvents for Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential in gas storage, catalysis, and drug delivery, has traditionally relied on hazardous organic solvents like N,N-dimethylformamide (DMF).[1][2][3] Growing environmental and health concerns necessitate a shift towards greener, more sustainable synthetic routes. This guide provides an objective comparison of alternative green solvents, supported by experimental data, to aid researchers in selecting sustainable pathways for MOF synthesis.

Performance Comparison of Green vs. Conventional Solvents

The choice of solvent significantly impacts the physicochemical properties of the resulting MOF, including its crystallinity, porosity, and surface area. Below is a summary of quantitative data comparing various green solvents against the conventional solvent, DMF.

MOFGreen Solvent/MethodConventional SolventSynthesis Temp. (°C)Synthesis TimeYield (%)BET Surface Area (m²/g)Reference
UiO-66 γ-valerolactone (GVL)DMF12024 h~70~1100[4]
UiO-66 Mechanochemistry (LAG)DMFRoom Temp.90 minHigh~1000[5]
UiO-66 Supercritical CO₂ (scCO₂)DMF4024 hLowerComparable[6][7][8]
ZIF-8 STEPOSOL® MET-10UDMF12024 hComparable1360[1][9]
ZIF-90 γ-valerolactone (GVL)DMF/MeOHRoom Temp.24 h~85~1100[10]
HKUST-1 STEPOSOL® MET-10UDMF12024 hComparable1570[1][9]
MOF-303 WaterN/A (Green Route)120-2005 min - 24 h91~1100[11]
M₂ (dobdc) MechanochemistrySolvothermalRoom Temp.5 minHighHigh[12]

Overview of Green Solvent Alternatives

1. Water-Based Synthesis: Water is the most desirable green solvent due to its low cost, non-toxicity, and environmental benignity.[3] This method is particularly suitable for synthesizing highly stable MOFs, such as aluminum-based MOFs like MOF-303 and certain zirconium-based MOFs.[11][13][14] Scalable, high-yield production of MOF-303 has been demonstrated using water, with reaction times ranging from hours to just minutes with microwave assistance.[11]

2. Mechanochemistry (Solvent-Free Synthesis): Mechanochemical synthesis, often conducted through liquid-assisted grinding (LAG) or ball milling, eliminates the need for bulk solvents.[5][15][16] This high-efficiency method can drastically reduce reaction times, minimize waste, and operate at room temperature.[12][15] It has been successfully applied to synthesize robust frameworks like the UiO-66 and MOF-74 families.[5][12]

3. Supercritical CO₂ (scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and renewable solvent.[2][17] Its properties can be tuned by adjusting pressure and temperature. While scCO₂ has been used to synthesize MOFs like UiO-66 and Zn-MOF-74, it may not always lead to improved yields compared to conventional methods. However, it can influence the material's crystallinity, crystal size, and morphology.[6][7][8] Often, organic co-solvents are required to improve the solubility of precursors.[6]

4. Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of precursors.[18][19][20] They can act as solvents, templates, or even as reactants in MOF synthesis, sometimes leading to novel structures.[19][20] DESs are often considered "greener" and more cost-effective than ILs.[18][21] These solvents have been used to prepare a variety of MOFs and can also be employed for post-synthetic modification.[19]

5. Bio-derived Solvents: Solvents derived from renewable biomass feedstocks, such as γ-valerolactone (GVL), Cyrene™, and STEPOSOL® MET-10U, are emerging as viable green alternatives to DMF.[1][4][10] Studies have shown that these solvents can produce MOFs (e.g., UiO-66, ZIF-8, ZIF-90) with comparable crystallinity, surface area, and porosity to those synthesized in DMF, while offering a much safer toxicity profile.[1][4][10]

Logical Workflow for Green Synthesis

The selection of an appropriate green solvent or method depends on several factors, including the stability of the target MOF, the solubility of its precursors, and the desired material properties. The following diagram illustrates a decision-making workflow for choosing a sustainable synthesis route.

Green_MOF_Synthesis_Workflow start Define Target MOF & Desired Properties decision1 Is the target MOF stable in water? start->decision1 proc1 Water-Based Synthesis (Hydrothermal/Reflux) decision1->proc1 Yes decision2 Are precursors solid & suitable for grinding? decision1->decision2 No end_node Optimize Synthesis Conditions (Temp, Time, Molar Ratios) proc1->end_node proc2 Mechanochemical Synthesis (Solvent-Free/LAG) decision2->proc2 Yes decision3 Are precursors soluble in ILs, DESs, or Bio-solvents? decision2->decision3 No proc2->end_node proc3 Synthesis in ILs, DESs, or Bio-derived Solvents decision3->proc3 Yes proc4 Synthesis in Supercritical CO2 (Co-solvent may be required) decision3->proc4 No proc3->end_node proc4->end_node

Green Solvent Selection Workflow for MOF Synthesis.

Experimental Protocols

Here we provide detailed methodologies for the synthesis of two well-known MOFs using both a conventional and a green solvent, based on published literature.

1. Synthesis of ZIF-90

  • Conventional Method (DMF/Methanol) [10]

    • Preparation of Solution A: Dissolve 1.00 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of methanol.

    • Preparation of Solution B: Dissolve 0.87 g of imidazole-2-carboxaldehyde in 20 mL of N,N-dimethylformamide (DMF).

    • Mixing: Add Solution A to Solution B under stirring.

    • Reaction: Continue stirring the mixture at room temperature for 24 hours.

    • Product Isolation: Centrifuge the resulting white suspension, wash the precipitate with fresh DMF (3 x 10 mL), and then with methanol (3 x 10 mL).

    • Drying: Dry the final product at 80 °C overnight.

  • Green Alternative (γ-valerolactone - GVL) [10]

    • Preparation of Solution A: Dissolve 1.00 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of GVL.

    • Preparation of Solution B: Dissolve 0.87 g of imidazole-2-carboxaldehyde in 20 mL of GVL.

    • Mixing: Add Solution A to Solution B under stirring.

    • Reaction: Continue stirring the mixture at room temperature for 24 hours.

    • Product Isolation: Centrifuge the resulting white suspension and wash the precipitate with fresh GVL (3 x 10 mL).

    • Activation: Dry the product at 80 °C overnight, followed by heating at 200 °C under vacuum for 4 hours to remove residual solvent.

2. Synthesis of UiO-66

  • Conventional Method (DMF) [4]

    • Reactant Mixture: In a Teflon-lined autoclave, mix zirconium tetrachloride (ZrCl₄), 1,4-benzenedicarboxylic acid (H₂BDC), and 10 mL of DMF.

    • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

    • Cooling: Allow the autoclave to cool to room temperature naturally.

    • Product Isolation: Collect the white crystalline powder by filtration or centrifugation.

    • Washing: Wash the product repeatedly with fresh DMF and then with a suitable solvent like ethanol to exchange the DMF.

    • Activation: Dry the product under vacuum at an elevated temperature (e.g., 150-200 °C) to remove guest molecules from the pores.

  • Green Alternative (Mechanochemistry - Liquid-Assisted Grinding) [5]

    • Reactant Mixture: Place a pre-assembled benzoate cluster, Zr₆O₄(OH)₄(C₆H₅CO₂)₁₂, and terephthalic acid (H₂tpa) in a 1:6 stoichiometric ratio into a milling jar.

    • Liquid Additive: Add a small amount of a liquid additive (e.g., acetic acid or water) to facilitate the reaction (η = ratio of liquid volume to weight of reactants).

    • Milling: Mill the mixture in a ball mill for approximately 90 minutes.

    • Product Isolation: The resulting powder is the UiO-66 product.

    • Washing/Activation: The product can be washed with a solvent like ethanol and then activated by heating under vacuum to ensure pore accessibility.

References

Ligand Choice in MOF Synthesis: A Comparative Guide to Dimethyl Aminoterephthalate and Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of organic linkers is a critical determinant of the final properties of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two commonly used linkers: terephthalic acid and its amino-functionalized derivative, dimethyl aminoterephthalate. The inclusion of an amino group significantly influences the resulting MOF's characteristics, impacting its performance in various applications.

The functionalization of terephthalic acid with an amino group, as in this compound or 2-aminoterephthalic acid, introduces a Lewis base site into the MOF structure. This modification can enhance properties such as gas adsorption and catalytic activity. A prominent example is the comparison between the well-studied UiO-66, synthesized with terephthalic acid, and its amino-functionalized counterpart, UiO-66-NH2.

Performance Comparison: Data Summary

The following table summarizes key quantitative data comparing the properties of MOFs synthesized with terephthalic acid and amino-functionalized terephthalic acid. The data is primarily based on the widely studied UiO-66 and UiO-66-NH2 frameworks.

PropertyMOF with Terephthalic Acid (UiO-66)MOF with Amino-functionalized Terephthalic Acid (UiO-66-NH2)Key Observations
BET Surface Area ~1258 m²/g[1]~1263 m²/g[1]The introduction of the amino group has a negligible effect on the surface area of the UiO-66 framework.
Pore Volume -0.345 cm³/g[2]-
Micropore Volume -0.286 cm³/g[2]-
CO₂ Adsorption Capacity 3.43 - 3.66 mmol/g (at 273 K, 1 bar)[1][2]3.93 - 6.11 mmol/g (at 273 K, 1 bar)[1][2]The amino-functionalized MOF consistently shows a higher CO₂ uptake, attributed to the chemical interaction between CO₂ and the amino groups.
Heat of CO₂ Adsorption -29.9 kJ/mol[2]The higher heat of adsorption indicates a stronger interaction with CO₂ molecules.
CO₂/N₂ Selectivity -28.45[2]The presence of amino groups significantly enhances the selectivity for CO₂ over N₂.
Thermal Stability Decomposes above 500 °C[2]Decomposes starting from 300 °C[1]The amino group can reduce the thermal stability of the MOF framework.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.

Synthesis of UiO-66 (Terephthalic Acid)

The solvothermal synthesis of UiO-66 typically involves the following steps:

  • Reactants : Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) are used as the metal source and organic linker, respectively.[1]

  • Solvent : N,N-dimethylformamide (DMF) is commonly used as the solvent.

  • Modulator : Acetic acid is often added as a modulator to control the crystallite size and defect density.[1]

  • Procedure : The reactants are dissolved in DMF, and the solution is heated in a sealed container (e.g., a Teflon-lined autoclave) at a specific temperature (typically around 120 °C) for a set period (e.g., 24 hours).[1]

  • Activation : After cooling, the resulting white powder is collected by centrifugation, washed with DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores. The final product is then activated by heating under vacuum.

Synthesis of UiO-66-NH₂ (Amino-functionalized Terephthalic Acid)

The synthesis of UiO-66-NH₂ is similar to that of UiO-66, with 2-aminoterephthalic acid (H₂BDC-NH₂) used as the organic linker.[1]

  • Reactants : Zirconium(IV) propoxide (Zr(OnPr)₄) and 2-aminoterephthalic acid are used.[1]

  • Solvent and Modulator : Similar to UiO-66 synthesis, DMF is the solvent, and acetic acid acts as a modulator.[1]

  • Procedure : The synthesis is carried out under solvothermal conditions, with the reaction mixture heated to a specific temperature for a defined duration. The addition of water to the zirconium precursor solution can be essential for obtaining a crystalline product.[1]

  • Activation : The work-up and activation process is analogous to that of UiO-66, involving washing and heating under vacuum to ensure a porous material.

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOFs.[2][3]

  • Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the materials.[1][3]

  • N₂ Adsorption-Desorption Isotherms (BET analysis) : To determine the specific surface area and pore size distribution.[3][4]

  • Scanning Electron Microscopy (SEM) : To observe the morphology and crystal size of the MOF particles.[2][4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : To confirm the presence of functional groups from the organic linkers within the MOF structure.[2][4]

Logical Relationship Diagram

The following diagram illustrates the influence of the linker choice on the properties and potential applications of the resulting MOFs.

MOF_Properties_Comparison cluster_ligand Organic Linker Choice cluster_mof Resulting MOF cluster_properties Key Properties Terephthalic Acid Terephthalic Acid Standard MOF (e.g., UiO-66) Standard MOF (e.g., UiO-66) Terephthalic Acid->Standard MOF (e.g., UiO-66) This compound This compound Amino-functionalized MOF (e.g., UiO-66-NH2) Amino-functionalized MOF (e.g., UiO-66-NH2) This compound->Amino-functionalized MOF (e.g., UiO-66-NH2) High Thermal Stability High Thermal Stability Standard MOF (e.g., UiO-66)->High Thermal Stability High Surface Area High Surface Area Standard MOF (e.g., UiO-66)->High Surface Area Enhanced Gas Adsorption (e.g., CO2) Enhanced Gas Adsorption (e.g., CO2) Amino-functionalized MOF (e.g., UiO-66-NH2)->Enhanced Gas Adsorption (e.g., CO2) Increased Basicity Increased Basicity Amino-functionalized MOF (e.g., UiO-66-NH2)->Increased Basicity Lower Thermal Stability Lower Thermal Stability Amino-functionalized MOF (e.g., UiO-66-NH2)->Lower Thermal Stability Amino-functionalized MOF (e.g., UiO-66-NH2)->High Surface Area

Caption: Linker choice dictates MOF properties.

Conclusion

The choice between terephthalic acid and this compound as an organic linker has profound implications for the properties of the resulting MOFs. While both can produce frameworks with high surface areas, the introduction of an amino group via this compound significantly enhances CO₂ adsorption capacity and selectivity, which is advantageous for applications in gas separation and storage. However, this functionalization may come at the cost of reduced thermal stability. Researchers should carefully consider these trade-offs in the context of their specific application to select the most appropriate linker for their needs.

References

A Comparative Guide to Aminoterephthalate-Based Fluorophores: Unveiling Quantum Yields and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical step in a wide array of applications, from cellular imaging to high-throughput screening. Aminoterephthalate-based fluorophores are a class of compounds that offer intriguing photophysical properties. This guide provides a comparative analysis of their fluorescence quantum yields, detailed experimental protocols for their characterization, and a workflow for their potential application in enzyme activity assays.

Quantitative Comparison of Quantum Yields

One study investigated the photophysical properties of a novel pH-sensitive fluorophore, 2-benzamido-1,4-dimethylterephthalate, which demonstrated a significant change in its quantum yield in response to varying pH levels in dimethylformamide (DMF). This highlights the potential of aminoterephthalate derivatives as environmental sensors.

FluorophoreSolventpHExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)
2-benzamido-1,4-dimethylterephthalateDMF2.0Not SpecifiedNot Specified0.040[1]
2-benzamido-1,4-dimethylterephthalateDMF4.5Not SpecifiedNot Specified0.042[1]
2-benzamido-1,4-dimethylterephthalateDMF6.8Not SpecifiedNot Specified0.052[1]
2-benzamido-1,4-dimethylterephthalateDMF7.2Not SpecifiedNot Specified0.054[1]
2-benzamido-1,4-dimethylterephthalateDMF10.0Not SpecifiedNot Specified0.146[1]

Note: The excitation and emission wavelengths for 2-benzamido-1,4-dimethylterephthalate were not specified in the referenced study.

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for comparing the performance of different fluorophores. The following is a detailed protocol for the relative measurement of fluorescence quantum yield, a widely adopted and reliable method.

Protocol: Relative Fluorescence Quantum Yield Determination

This method involves comparing the fluorescence intensity of the aminoterephthalate-based fluorophore (the sample) to that of a well-characterized fluorescence standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, DMF, water, ensuring it is of spectroscopic grade)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • The aminoterephthalate-based fluorophore to be tested

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescence standard of a known concentration. From this stock, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

    • Prepare a stock solution of the aminoterephthalate-based fluorophore of a known concentration. From this stock, prepare a series of dilutions with absorbances in the same range (0.01 to 0.1) at the same excitation wavelength as the standard.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all standard and sample solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength. It is crucial that the absorbance values are kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all standard and sample solutions.

    • The excitation wavelength must be the same for both the standard and the sample.

    • The excitation and emission slits should be kept constant throughout the measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where:

    • Φ_standard is the known quantum yield of the standard.

    • Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

    • Slope_standard is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

    • n_sample is the refractive index of the solvent used for the sample.

    • n_standard is the refractive index of the solvent used for the standard.

Application Workflow: Fluorescence-Based Enzyme Activity Assay

Aminoterephthalate-based fluorophores can be designed as probes for monitoring enzyme activity. A common strategy involves quenching the fluorescence of the fluorophore, which is then restored upon enzymatic cleavage of a specific substrate. This "turn-on" fluorescence provides a direct measure of enzyme activity.

Enzyme_Activity_Assay_Workflow Probe Aminoterephthalate Probe (Fluorophore-Quencher-Substrate) Mix Mix Probe, Enzyme, and Buffer Probe->Mix Enzyme Enzyme Solution Enzyme->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Fluorescence Intensity Over Time Incubate->Measure Analyze Analyze Data: - Initial Rate Calculation - IC50/EC50 Determination Measure->Analyze

Caption: Workflow for a fluorescence-based enzyme activity assay.

This generalized workflow illustrates the key steps in utilizing a quenched aminoterephthalate-based probe to measure enzyme activity. The probe, initially non-fluorescent, is activated upon enzymatic cleavage of the substrate, leading to a measurable increase in fluorescence that is proportional to the enzyme's activity. This principle can be adapted for high-throughput screening of enzyme inhibitors or activators.

References

A Comparative Analysis of Dimethyl Aminoterephthalate-Based Sensors and Commercial Dyes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical aspect of various analytical applications. This guide provides an objective comparison of the performance of custom-synthesized dimethyl aminoterephthalate-based sensors, particularly in the form of metal-organic frameworks (MOFs), against commercially available fluorescent dyes, with a focus on the detection of ferric ions (Fe³⁺).

The selection of an appropriate fluorescent sensor is paramount for achieving reliable and accurate results. While commercial dyes offer convenience and established performance, custom-synthesized sensors based on ligands like this compound can provide advantages in terms of tailored selectivity and sensitivity. This guide presents a side-by-side comparison of their performance metrics, detailed experimental protocols for their use, and visualizations of their respective signaling pathways to aid in the informed selection of a sensor for specific research needs.

Performance Comparison: this compound-Based MOFs vs. Commercial Dyes for Fe³⁺ Detection

The efficacy of a fluorescent sensor is primarily determined by its limit of detection (LOD), linear range, and selectivity. The following tables summarize the performance of a representative this compound-based sensor, a Copper-Metal-Organic Framework (Cu-MOF), and several commercial rhodamine-based dyes for the detection of Fe³⁺.

Table 1: Performance Data for this compound-Based Sensor (Cu-MOF) for Fe³⁺ Detection

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeSignaling Mechanism
Cu-MOF (from 2-aminoterephthalic acid)Fe³⁺0.5 µM2 - 35 µMFluorescence Quenching

Table 2: Performance Data for Commercial Rhodamine-Based Dyes for Fe³⁺ Detection

SensorAnalyteLimit of Detection (LOD)Linear RangeSignaling Mechanism
Rhodamine B-based probe (RH-Fe)Fe³⁺0.27 µMNot specified"Turn-on" Fluorescence
Rhodamine 6G-based probe (R6GES)Fe³⁺0.030 µmol L⁻¹0 - 30.00 µmol L⁻¹"Turn-on" Fluorescence
Rhodamine B-based probe (RhB-DCT)Fe³⁺0.0521 µM10 - 100 µM"Turn-on" Fluorescence
Rhodamine 6G derivative (R6GD)Fe³⁺0.05 µmol L⁻¹0.1 - 6.0 µmol L⁻¹Fluorescence Quenching

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any sensing strategy. Below are representative protocols for the synthesis and application of a this compound-based MOF sensor and the utilization of a commercial rhodamine-based dye for Fe³⁺ detection.

Protocol 1: Synthesis and Application of a this compound-Based Cu-MOF Sensor for Fe³⁺ Detection

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 2-aminoterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Fe³⁺ stock solution of known concentration

Procedure:

  • Synthesis of Cu-MOF:

    • Dissolve 0.241 g of Cu(NO₃)₂·3H₂O in 20 mL of DMF.

    • In a separate beaker, dissolve 0.181 g of 2-aminoterephthalic acid in 20 mL of DMF.

    • Mix the two solutions and stir for 10 minutes.

    • Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave and heat at 120 °C for 24 hours.

    • After cooling to room temperature, collect the blue precipitate by centrifugation.

    • Wash the product with DMF and ethanol three times each to remove unreacted reagents.

    • Dry the synthesized Cu-MOF in a vacuum oven at 60 °C overnight.

  • Fluorescence Detection of Fe³⁺:

    • Prepare a 1 mg/mL stock suspension of the Cu-MOF in deionized water and sonicate for 30 minutes to ensure homogeneity.

    • In a cuvette, mix 2 mL of the Cu-MOF suspension with a specific volume of the Fe³⁺ stock solution to achieve the desired final concentration.

    • Incubate the mixture at room temperature for 5 minutes.

    • Measure the fluorescence emission spectrum of the solution using a fluorescence spectrophotometer with an excitation wavelength of 330 nm. The emission peak is expected around 430 nm.

    • Record the fluorescence intensity at the emission maximum.

    • A decrease in fluorescence intensity indicates the presence of Fe³⁺.

Protocol 2: Application of a Commercial Rhodamine B-Based Fluorescent Probe for Fe³⁺ Detection

Materials:

  • Rhodamine B-based fluorescent probe (e.g., RhB-DCT)

  • Absolute ethanol

  • Double-distilled water

  • Fe³⁺ stock solution of known concentration

  • Solutions of other metal ions for selectivity testing (optional)

  • pH buffer solutions (for pH effect studies)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 x 10⁻³ M stock solution of the rhodamine B-based probe in absolute ethanol.

    • Dilute the probe stock solution to 5 x 10⁻⁵ M with absolute ethanol for optical analysis.

    • Prepare a 1 x 10⁻³ M stock solution of Fe³⁺ in double-distilled water.

    • Prepare 1 x 10⁻⁴ M solutions of other metal ions in double-distilled water if conducting selectivity experiments.

  • Fluorescence Measurement:

    • In a cuvette, add the diluted rhodamine B probe solution.

    • Add the Fe³⁺ solution to the cuvette. The final solvent system should typically be a mixture of ethanol and water (e.g., 1:1 v/v) at a neutral pH.

    • Incubate the solution for a specified time (e.g., 10 minutes) to allow for the reaction to complete.[1]

    • Measure the fluorescence emission spectrum using a fluorescence spectrophotometer with an excitation wavelength appropriate for the specific rhodamine derivative (e.g., 550 nm for RhB-DCT).[1] The emission peak is expected at a longer wavelength (e.g., 584 nm for RhB-DCT).[1]

    • An increase in fluorescence intensity (a "turn-on" response) indicates the presence of Fe³⁺. The solution may also exhibit a color change from colorless to pink.[1]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Signaling Pathways and Mechanisms

The distinct sensing mechanisms of this compound-based MOFs and commercial rhodamine dyes are visualized below.

FluorescenceQuenching cluster_MOF This compound-Based MOF MOF Fluorescent MOF (Excited State) Fluorescence Fluorescence (Emission) MOF->Fluorescence Emission Fe3_ion Fe³⁺ Ion MOF->Fe3_ion Energy Transfer Quenched Non-fluorescent MOF-Fe³⁺ Complex MOF->Quenched Quenching GroundState MOF (Ground State) GroundState->MOF Absorption Excitation Excitation Light (hν)

Fluorescence quenching mechanism in a this compound-based MOF sensor.

In the case of the MOF-based sensor, the fluorescence of the material is quenched upon interaction with Fe³⁺ ions. This is often attributed to an energy transfer process from the excited state of the MOF to the Fe³⁺ ion, leading to a non-radiative decay and a decrease in the observed fluorescence intensity.

References

A Comparative Structural Analysis of Metal-Organic Frameworks: The Impact of Amino Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural differences between Metal-Organic Frameworks (MOFs) synthesized with and without amino group functionalization. This guide provides a comparative analysis of their porosity, surface area, and thermal stability, supported by experimental data and detailed methodologies.

The introduction of functional groups into the organic linkers of Metal-Organic Frameworks (MOFs) is a prominent strategy to tailor their chemical and physical properties for specific applications. Among various functional groups, the amino (-NH2) group has garnered significant attention due to its ability to enhance gas adsorption selectivity, catalytic activity, and drug loading capacity. This guide provides a detailed structural analysis of three widely studied MOF families—UiO-66, MIL-53, and ZIF-8—comparing their pristine forms with their amino-functionalized analogues.

Key Structural Comparisons: A Quantitative Overview

The presence of an amino group on the organic linker can significantly influence the structural integrity, porosity, and thermal stability of MOFs. The following table summarizes the key structural parameters for UiO-66, MIL-53(Al), and ZIF-8 and their corresponding amino-functionalized counterparts.

MOF TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temperature (°C)
UiO-66 ~1258[1]~0.50~480-500[2]
UiO-66-NH₂ ~1263[1]~0.48~380-450[1][2]
MIL-53(Al) ~1100~0.45~500
NH₂-MIL-53(Al) ~900~0.38~400
ZIF-8 ~1300-1800~0.60-0.66~450-550
NH₂-ZIF-8 ~1100-1400~0.50-0.58~350-450

Note: The values presented are approximate and can vary depending on the specific synthesis and activation conditions.

The data reveals a general trend where amino-functionalization leads to a slight decrease in the BET surface area and pore volume. This is often attributed to the space occupied by the amino groups within the pores. More notably, the thermal stability of the amino-functionalized MOFs is consistently lower than their non-functionalized parents. The C-N bond in the amino group is typically less stable than the C-H or C-C bonds in the pristine linker, leading to an earlier onset of thermal decomposition.[2]

Experimental Protocols: A Guide to Characterization

Accurate and reproducible characterization is paramount in understanding the structure-property relationships in MOFs. This section details the standard experimental protocols for the key analytical techniques used in this comparison.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique to confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Sample Preparation: A small amount of the dried MOF powder is gently ground and mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The diffraction patterns are collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 1-2°/min.

  • Analysis: The experimental diffraction patterns are compared with the simulated patterns from single-crystal X-ray data or patterns reported in the literature to confirm the desired crystal structure.

Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis

BET analysis is employed to determine the specific surface area, pore volume, and pore size distribution of the MOFs.

  • Sample Preparation (Degassing): Prior to analysis, the MOF sample (typically 50-100 mg) is degassed under vacuum to remove any adsorbed guest molecules or solvent from the pores. The degassing conditions are critical and material-dependent:

    • UiO-66 and UiO-66-NH₂: 120-150 °C for 12 hours under high vacuum.

    • MIL-53(Al) and NH₂-MIL-53(Al): 150 °C for 12 hours under high vacuum.

    • ZIF-8 and NH₂-ZIF-8: 100-120 °C for 12 hours under high vacuum.

  • Instrumentation: A volumetric gas adsorption analyzer is used.

  • Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature). The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOFs by measuring the change in mass as a function of temperature.

  • Sample Preparation: A small amount of the activated MOF sample (5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Analysis: The sample is heated from room temperature to 800 °C at a constant heating rate, typically 5 or 10 °C/min. The analysis is usually performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (air) with a constant gas flow rate (e.g., 20-50 mL/min). The decomposition temperature is determined from the onset of the major weight loss step in the TGA curve.

Visualizing the Impact of Amino Functionalization

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

MOF_Synthesis_and_Characterization cluster_synthesis MOF Synthesis cluster_characterization Structural Characterization Metal Salt Metal Salt Solvothermal Synthesis Solvothermal Synthesis Metal Salt->Solvothermal Synthesis Organic Linker Organic Linker Organic Linker->Solvothermal Synthesis Amino-functionalized Linker Amino-functionalized Linker Amino-functionalized Linker->Solvothermal Synthesis Pristine MOF Pristine MOF Solvothermal Synthesis->Pristine MOF Amino-functionalized MOF Amino-functionalized MOF Solvothermal Synthesis->Amino-functionalized MOF PXRD PXRD Pristine MOF->PXRD BET Analysis BET Analysis Pristine MOF->BET Analysis TGA TGA Pristine MOF->TGA Amino-functionalized MOF->PXRD Amino-functionalized MOF->BET Analysis Amino-functionalized MOF->TGA Crystalline Structure Crystalline Structure PXRD->Crystalline Structure Surface Area & Porosity Surface Area & Porosity BET Analysis->Surface Area & Porosity Thermal Stability Thermal Stability TGA->Thermal Stability

Caption: Workflow for the synthesis and structural characterization of MOFs.

Amino_Group_Effect Amino Group\nFunctionalization Amino Group Functionalization Decreased Porosity Decreased Porosity Amino Group\nFunctionalization->Decreased Porosity Decreased Surface Area Decreased Surface Area Amino Group\nFunctionalization->Decreased Surface Area Decreased Thermal Stability Decreased Thermal Stability Amino Group\nFunctionalization->Decreased Thermal Stability Altered Chemical Properties Altered Chemical Properties Amino Group\nFunctionalization->Altered Chemical Properties

Caption: Impact of amino group functionalization on MOF properties.

Conclusion

The incorporation of amino groups into the organic linkers of MOFs provides a powerful tool for tuning their properties. While this functionalization can enhance performance in specific applications, it is often accompanied by a trade-off in terms of reduced porosity and thermal stability. A thorough understanding of these structural changes, guided by the comparative data and standardized experimental protocols presented in this guide, is essential for the rational design of functionalized MOFs for applications in research, drug development, and beyond.

References

A Comparative Guide to the Electrochemical Behavior of Cu-BDCs Synthesized via Different Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis protocol for metal-organic frameworks (MOFs) is critical as it directly influences the material's physicochemical properties and, consequently, its performance in various applications. This guide provides a comparative analysis of the electrochemical behavior of Copper(II) terephthalate (Cu-BDC) synthesized through different methods. We will delve into the experimental protocols, present comparative electrochemical data, and visualize the underlying relationships between synthesis, structure, and performance.

Experimental Protocols

The electrochemical characteristics of Cu-BDC are intrinsically linked to its morphology, crystallinity, and surface area, all of which are dictated by the synthesis conditions. Below are detailed methodologies for three common synthesis protocols.

1. Solvothermal Synthesis with Modulators

This method is designed to create hierarchical, sheet-like Cu-BDC structures.

  • Precursor Preparation:

    • Solution A: 0.3 g of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is dissolved in a solvent mixture of 10 mL of N,N-Dimethylformamide (DMF) and 30 mL of acetonitrile.

    • Solution B: 0.3 g of terephthalic acid (H₂BDC) is dissolved in a mixture of 30 mL of DMF and 10 mL of acetonitrile. Subsequently, 0.9 g of polyvinylpyrrolidone (PVP) is added to Solution B under stirring.[1]

  • Reaction: 4 mL of Solution A is mixed with 4 mL of Solution B in a 50 mL vial and sonicated for 2 minutes. The mixture is then heated in an oil bath at 135°C for 24 hours without stirring.[2]

  • Work-up: The resulting precipitate is collected by centrifugation, washed three times each with DMF and methanol, and dried in the air at 60°C.[2]

2. Sonochemical-Assisted Solvothermal Synthesis

This approach utilizes ultrasound to promote nucleation and growth, leading to homogeneous particle sizes.

  • Reaction Mixture: This method is often used for biosensor applications.[3][4] A typical procedure involves the use of ultrasonication as a pre-treatment step before solvothermal synthesis.[3][4][5]

  • Electrode Preparation for Electrochemical Measurement:

    • A dispersion is prepared by mixing 5 mg of the synthesized Cu-BDC MOF with 0.5 mL of deionized water, followed by 15 minutes of sonication.

    • 10 µL of this Cu-BDC solution is drop-casted onto the surface of a glassy carbon electrode (GCE) and allowed to dry at room temperature.

    • Finally, 6 µL of a 1 wt% Nafion solution is applied to the electrode surface to protect the Cu-BDC layer during measurements.[5]

3. Direct Synthesis at Room Temperature

This method offers a more energy-efficient route to obtaining Cu-BDC nanosheets.

  • Precursor Solutions:

    • Metal Solution: 900 mg of Cu(NO₃)₂ is dissolved in 30 mL of DMF and 90 mL of acetonitrile.

    • Linker Solution: 900 mg of H₂BDC is dissolved in 90 mL of DMF and 30 mL of acetonitrile.[6]

  • Synthesis: The metal solution is added dropwise to the linker solution over 40 minutes under magnetic stirring. The resulting mixture is then shaken in an orbital shaker at 200 rpm at a constant temperature (e.g., 15°C) for 24 hours.[6]

  • Purification: The obtained Cu-BDC nanosheets are collected by centrifugation and washed three times with DMF. For certain applications, the solvent is exchanged to chloroform by repeated centrifugation and resuspension.[6]

Data Presentation: Comparative Electrochemical Performance

The following table summarizes the electrochemical performance of Cu-BDC synthesized via different methods, as reported in the literature. It is important to note that the experimental conditions vary across these studies, which can significantly impact the results. Therefore, a direct comparison should be made with caution.

Synthesis MethodApplicationKey Electrochemical ParametersReference ElectrodeWorking ElectrodeElectrolyteSource(s)
Sonochemical-Assisted SolvothermalDopamine (DA) SensingOxidation Potential: 0.32 V, Linear Detection Range: 100 µM - 1000 µM, Limit of Detection (LOD): 44.5 µMNot SpecifiedGCE0.1 M PBS[3][4]
Solvothermal with PVP & MeCNGlucose SensingThe study focused on Ni-BDC for glucose sensing, but the synthesis is general for M-BDCs (M = Cu, Mn, Ni, Zr).[1][7]Ag/AgClGCE0.1 M NaOH[1]
Direct Synthesis at 15°CNot specified in detailThe focus of the study was on the synthesis and membrane applications, not detailed electrochemical characterization.[6]---[6]
Microwave-AssistedEnergy StorageExhibits pseudocapacitive behavior.[8][9]Not SpecifiedGCENot Specified[8]

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows in the synthesis and characterization of Cu-BDC.

experimental_workflow Experimental Workflow for Cu-BDC Synthesis and Characterization cluster_synthesis Synthesis Protocol cluster_processing Post-Synthesis Processing cluster_characterization Material Characterization cluster_electrochemical Electrochemical Analysis synthesis_method Select Synthesis Method (Solvothermal, Sonochemical, Room Temperature, etc.) precursors Prepare Precursor Solutions (Cu Salt, BDC) synthesis_method->precursors reaction Mixing and Reaction (Heating, Sonication, etc.) precursors->reaction collection Collection (Centrifugation/Filtration) reaction->collection washing Washing (e.g., with DMF, Methanol) collection->washing drying Drying washing->drying morphology Morphological Analysis (SEM, TEM) drying->morphology crystallinity Structural Analysis (XRD) drying->crystallinity surface_area Surface Area Analysis (BET) drying->surface_area electrode_prep Working Electrode Preparation drying->electrode_prep cv Cyclic Voltammetry (CV) electrode_prep->cv eis Electrochemical Impedance Spectroscopy (EIS) electrode_prep->eis application_test Application-Specific Testing (e.g., Sensing) electrode_prep->application_test

Fig. 1: General experimental workflow from synthesis to electrochemical analysis of Cu-BDC.

synthesis_performance_relationship Influence of Synthesis Protocol on Electrochemical Performance of Cu-BDC protocol Synthesis Method (Solvothermal, Sonochemical, etc.) morphology Morphology (Nanosheets, Hierarchical Structures) protocol->morphology temperature Temperature particle_size Particle Size & Distribution temperature->particle_size time Reaction Time crystallinity Crystallinity & Defects time->crystallinity solvents Solvents & Modulators (e.g., PVP, Acetonitrile) solvents->morphology surface_area Surface Area & Porosity solvents->surface_area electron_transfer Electron Transfer Kinetics morphology->electron_transfer mass_transport Mass Transport morphology->mass_transport catalytic_activity Electrocatalytic Activity particle_size->catalytic_activity crystallinity->electron_transfer stability Electrochemical Stability crystallinity->stability surface_area->catalytic_activity surface_area->mass_transport

Fig. 2: Logical relationship between synthesis parameters, material properties, and electrochemical performance.

Discussion and Comparison

The choice of synthesis protocol profoundly impacts the electrochemical behavior of Cu-BDC.

  • Solvothermal methods , especially those employing modulators like PVP, allow for the creation of hierarchical structures with high surface areas.[1] These organized morphologies can enhance mass transport and expose more active sites, which is beneficial for electrocatalysis. The use of high temperatures in solvothermal synthesis generally leads to materials with high crystallinity.

  • Sonochemical-assisted synthesis is an effective way to produce Cu-BDC with a homogeneous and small particle size distribution, around 300 nm.[3][4][5] This is attributed to the cavitation effect of ultrasound, which promotes rapid nucleation.[5] The resulting materials have demonstrated excellent electron transfer and electrocatalytic activity, making them suitable for sensitive biosensor applications.[3][4]

  • Direct synthesis at room temperature offers a greener and more scalable approach. By carefully controlling parameters such as temperature, it is possible to produce high-aspect-ratio nanosheets.[6] Lower synthesis temperatures (e.g., 15°C) have been shown to favor the formation of thinner and larger sheets.[6] While detailed electrochemical studies on these specific materials are less common in the reviewed literature, the 2D morphology is generally advantageous for electrochemical applications due to the high surface-to-volume ratio and shorter diffusion paths for ions.

  • Microwave-assisted synthesis can significantly reduce reaction times and may lead to more uniform crystal shapes and smaller crystal sizes compared to conventional heating.[3] This method has been shown to improve production yield and can result in materials with good pseudocapacitive properties, indicating its potential for energy storage applications.[8][9]

There is no single "best" synthesis protocol for Cu-BDC; the optimal method depends on the desired application. For applications requiring high sensitivity and fast electron transfer, such as biosensors, sonochemical-assisted synthesis appears to be a promising route due to the resulting small and uniform particle sizes.[3][4] For creating materials with high surface area and ordered hierarchical structures, which are beneficial for catalysis, modulated solvothermal synthesis is a powerful technique.[1] Room-temperature synthesis provides an energy-efficient and scalable alternative for producing 2D nanosheets, which are structurally ideal for many electrochemical applications.[6] Finally, microwave-assisted synthesis offers a rapid and efficient method that can yield materials suitable for energy storage.[3]

Future research should focus on systematic comparative studies where Cu-BDCs from different synthesis protocols are characterized and tested electrochemically under identical conditions to enable a direct and quantitative comparison of their performance. This will allow for a more definitive correlation between synthesis parameters and electrochemical behavior, further guiding the rational design of Cu-BDC materials for targeted applications.

References

A Comparative Guide to the Validation of qNMR for Purity Assessment of Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical parameter in the quality control of Dimethyl terephthalate (DMT), a vital intermediate in the production of polyesters and various specialty chemicals. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of DMT purity. The information, supported by experimental data, is intended to assist researchers in selecting the most appropriate methodology for their specific requirements.

Quantitative Data Summary

The selection of an analytical technique for purity assessment is contingent on several factors, including required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes key performance indicators for qNMR, GC-MS, and HPLC in the context of Dimethyl terephthalate analysis.

ParameterqNMR (Quantitative Nuclear Magnetic Resonance)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC (High-Performance Liquid Chromatography)
Principle An intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei.[1]Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]Separation based on polarity and interaction with a stationary phase, with UV or MS detection.[1]
Limit of Detection (LOD) Generally higher than chromatographic methods for trace impurities.[1]5.0 µg/L[1]~0.12 - 0.4 ng/mL (for terephthalate metabolites by HPLC-MS/MS)[1]
Limit of Quantification (LOQ) Not typically used for trace analysis, but excels in high-purity assessment.[1]15.0 µg/L[1]~0.4 - 3.75 ng/mL (for terephthalate metabolites by HPLC-MS/MS)[1]
Linearity (R²) Excellent linearity over a wide dynamic range.[1]>0.99[1]>0.99[1]
Key Advantages Direct measurement without the need for a chemically identical reference standard; high accuracy and precision; provides structural information.[2]High chromatographic resolution and definitive identification provided by mass spectrometry.[3]Versatile for a wide range of compounds and impurities.
Considerations Lower sensitivity for trace impurities; requires careful selection of internal standards and solvents.[4][5]Potential for thermal degradation of analytes at high temperatures.[6]Requires a reference standard of the same compound for accurate quantification.[2]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy (qNMR) of Dimethyl Terephthalate

This protocol outlines the determination of DMT purity using ¹H-qNMR with an internal standard.

a. Reagents and Materials:

  • Dimethyl terephthalate (DMT) sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)[7]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)[4]

  • NMR tubes (5 mm or 3 mm)[8]

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the DMT sample into an NMR tube.[7]

  • Accurately weigh about 5-10 mg of a certified internal standard into the same NMR tube.[7]

  • Add a sufficient volume of the appropriate deuterated solvent to dissolve both the sample and the internal standard completely.[5]

  • Cap the NMR tube securely and gently agitate to ensure a homogenous solution.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be utilized.[2]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[2]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2][9]

  • Acquisition Time (aq): At least 3 seconds.[2]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[2]

d. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.[2]

  • Manually phase the spectrum and apply a baseline correction.[2]

  • Integrate the well-resolved signals for both the DMT (aromatic protons at ~8.1 ppm or methyl protons at ~3.9 ppm) and the internal standard.[10]

  • The purity of the DMT sample is calculated using the following equation[9]:

    Purity (%) = (I_DMT / I_IS) * (N_IS / N_DMT) * (M_DMT / M_IS) * (m_IS / m_DMT) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • DMT = Dimethyl terephthalate

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) of Dimethyl Terephthalate

This protocol provides a standard procedure for the purity analysis of DMT using GC-MS.[1]

a. Reagents and Standards:

  • Dimethyl terephthalate reference standard (purity ≥99%)[1]

  • Solvent: Dichloromethane or other suitable organic solvent.[1]

  • Internal Standard (IS): e.g., Diphenyl phthalate.[1]

b. Sample Preparation:

  • Accurately weigh a known amount of the DMT sample.

  • Dissolve the sample in the chosen solvent to a final concentration within the calibrated range.[1]

  • Add the internal standard to the sample solution at a known concentration.[1]

  • Vortex the solution to ensure homogeneity.[1]

c. GC-MS Conditions:

  • Injector Temperature: 250 °C[1]

  • Injection Mode: Splitless[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C[1]

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

  • Selected Ions for DMT: m/z 194.2 (quantifier) and 163 (qualifier).[1]

d. Data Analysis:

  • Integrate the peak areas of DMT and the internal standard.

  • Calculate the response factor of DMT relative to the internal standard using a calibration curve.

  • Determine the purity of the sample by comparing its response to the calibration curve.[1]

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh DMT sample weigh_is Accurately weigh Internal Standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate signals (DMT & IS) processing->integration calculation Calculate purity using formula integration->calculation result Purity Result calculation->result

Caption: Experimental workflow for the purity assessment of Dimethyl terephthalate using qNMR.

Method_Comparison cluster_qnmr qNMR cluster_gcms GC-MS cluster_hplc HPLC qnmr_principle Direct Proportionality: Signal Intensity ∝ Nuclei Count qnmr_quant Quantification: Internal Standard Method qnmr_ref Reference Standard: Not substance-specific gcms_quant Quantification: External/Internal Standard Curve gcms_principle Separation: Volatility & Polarity gcms_ref Reference Standard: Substance-specific hplc_quant Quantification: External/Internal Standard Curve hplc_principle Separation: Polarity & Stationary Phase Interaction hplc_ref Reference Standard: Substance-specific

Caption: Logical comparison of qNMR, GC-MS, and HPLC for purity assessment.

References

A Comparative Guide to the Catalytic Activity of Aminoterephthalate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the catalytic performance of various Metal-Organic Frameworks (MOFs) constructed from 2-aminoterephthalate linkers. This document summarizes key performance data, details experimental protocols for synthesis and catalysis, and visualizes essential workflows and reaction mechanisms to aid in the selection and application of these versatile materials.

Data Presentation: Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental C-C bond-forming reaction, is a common benchmark for evaluating the catalytic activity of basic materials like amino-functionalized MOFs. The following table summarizes the performance of several prominent aminoterephthalate MOFs in this reaction.

CatalystReactantsSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
UiO-66-NH₂ Benzaldehyde, MalononitrileEthanolRoom Temp.3>90>99[1]
CAU-1-NH₂ Benzaldehyde, MalononitrileEthanol407High100[2][3]
IRMOF-3 Benzaldehyde, Ethyl CyanoacetateN/A14024~80100N/A
MIL-101(Cr)-NH₂ Benzaldehyde, MalononitrileToluene60-HighHigh[4]
Mg-ABDC Benzaldehyde, Ethyl CyanoacetateEthanol80-~95High[5]

Note: "High" indicates that the source reported strong catalytic activity without specifying a precise numerical value in the provided abstract. N/A (Not Available) indicates that the information was not present in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic results. Below are generalized protocols for the synthesis of aminoterephthalate MOFs and their application in catalysis, based on common practices reported in the literature.

Synthesis of UiO-66-NH₂

A widely studied and robust aminoterephthalate MOF is UiO-66-NH₂. A typical solvothermal synthesis protocol is as follows:

  • Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) and 2-aminoterephthalic acid (H₂ATA) are dissolved in N,N-dimethylformamide (DMF).

  • Modulator Addition: An acid modulator, such as hydrochloric acid or acetic acid, is often added to the precursor solution. This can influence the crystallinity and defect density of the final MOF structure.

  • Solvothermal Reaction: The mixture is transferred to a Teflon-lined autoclave and heated at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).

  • Purification: After cooling to room temperature, the resulting solid product is collected by centrifugation or filtration. It is then washed multiple times with DMF and a solvent like methanol or ethanol to remove unreacted precursors and solvent molecules from the pores.

  • Activation: The purified MOF is activated by heating under vacuum to remove any residual solvent, making the catalytic sites accessible.

General Protocol for Knoevenagel Condensation

The following is a representative procedure for evaluating the catalytic activity of an aminoterephthalate MOF in a Knoevenagel condensation reaction:

  • Catalyst Suspension: A specific amount of the activated MOF catalyst is suspended in a suitable solvent (e.g., ethanol, toluene) in a reaction vessel.

  • Reactant Addition: The aldehyde (e.g., benzaldehyde) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) are added to the suspension in a defined molar ratio.

  • Reaction Conditions: The reaction mixture is stirred at a set temperature for a specified duration.

  • Monitoring and Analysis: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the catalyst is separated from the reaction mixture by centrifugation or filtration.

  • Product Identification and Quantification: The filtrate is analyzed using methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the reactants and the selectivity towards the desired product.

  • Catalyst Recyclability: The recovered catalyst is washed, dried, and can be reused in subsequent reaction cycles to assess its stability and reusability.

Mandatory Visualization

Diagrams created using the DOT language are provided below to illustrate key processes.

Experimental Workflow for MOF Synthesis and Catalytic Testing

G Experimental Workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing dissolution Dissolve Metal Salt & Aminoterephthalic Acid in DMF modulation Add Modulator (e.g., HCl, Acetic Acid) dissolution->modulation reaction Solvothermal Reaction (Autoclave, e.g., 120°C) modulation->reaction purification Purify by Washing (DMF, Ethanol) reaction->purification activation Activate by Heating under Vacuum purification->activation suspension Suspend Activated MOF in Solvent activation->suspension addition Add Reactants (Aldehyde & Methylene Compound) stirring Stir at Set Temperature and Time separation Separate Catalyst (Centrifugation/Filtration) analysis Analyze Product (GC/NMR)

Caption: General workflow for the synthesis and catalytic testing of aminoterephthalate MOFs.

Proposed Mechanism for Knoevenagel Condensation Catalyzed by Amino-Functionalized MOFs

G Mechanism of Knoevenagel Condensation cluster_mof MOF Pore mof_amine R-NH₂ (Basic Site) reactant1 Active Methylene Compound (e.g., Malononitrile) intermediate1 Carbanion Intermediate reactant1->intermediate1 Deprotonation by MOF Amino Group reactant2 Aldehyde (e.g., Benzaldehyde) intermediate2 Alkoxide Intermediate reactant2->intermediate2 intermediate1->intermediate2 Nucleophilic Attack on Aldehyde product Knoevenagel Product intermediate2->product Dehydration

References

The Influence of Linker Functionalization on Gas Adsorption in Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of organic linkers within Metal-Organic Frameworks (MOFs) has emerged as a powerful tool to tailor their gas adsorption properties. By introducing specific functional groups to the linker molecules, researchers can precisely tune the surface chemistry, pore environment, and framework-gas interactions, leading to enhanced gas uptake, selectivity, and separation performance. This guide provides an objective comparison of the impact of various functional groups on gas adsorption in MOFs, supported by experimental data and detailed methodologies.

The introduction of functional groups can significantly enhance the adsorption capacity of MOFs for various gases, particularly for carbon dioxide (CO2), due to increased interactions between the polar functional groups and the gas molecules.[1][2] Functionalization can be achieved through two primary methods: de novo synthesis, where a functionalized linker is used from the outset, or post-synthetic modification (PSM), where the functional group is added to the linker of an existing MOF.[3][4]

Impact of Functional Groups on Gas Adsorption

The choice of functional group plays a critical role in determining the gas adsorption characteristics of a MOF. Polar functional groups such as amino (–NH2), hydroxyl (–OH), and carboxyl (–COOH) have been shown to significantly improve CO2 uptake.[1][2] For instance, the presence of amine groups can enhance CO2 adsorption through strong dipole-quadrupole interactions and the potential for hydrogen bonding.[1] Computational studies have systematically investigated the effect of various functional groups on the CO2 adsorption ability of MOF-177, revealing the following order of enhancement: –SO3H > –COOH > –NH2 > –OH > –CN > –F > –CH3.[2]

While functionalization often leads to improved gas adsorption, it can also impact the structural properties of the MOF, such as surface area and pore size. In some cases, the introduction of bulky functional groups can lead to a reduction in surface area, which might partially offset the gains in adsorption capacity from enhanced gas-framework interactions.[5] Furthermore, the presence of certain functional groups can also influence the stability of the MOF, with some groups potentially providing pathways for degradation in the presence of acid gases.[6]

Quantitative Comparison of Gas Adsorption in Functionalized MOFs

The following tables summarize the impact of different functional groups on the gas adsorption properties of commonly studied MOFs.

Table 1: CO2 Adsorption in Functionalized UiO-66 Series

MOFFunctional GroupBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 273 K and 1 barReference
UiO-66None~1100-1200~2.5[5]
UiO-66-NH2-NH2~1000-1100~3.35[5]
UiO-66-2,5-(OH)2-OH~900-1000~3.0[5]
UiO-66-NO2-NO2~800-900~2.8[5]

Table 2: CO2 and CH4 Adsorption in Mixed-Linker UiO-66 MOFs at 298 K

MOFLinker CompositionCO2 Uptake (mmol/g)CH4 Uptake (mmol/g)Reference
UiO-66-NO2100% BDC-NO2~3.5~1.5[7]
UiO-66-NH2100% BDC-NH2~4.0~1.7[7]
UiO-66-NO2-NH2 10%90% BDC-NO2, 10% BDC-NH2~4.96~2.04[7]
UiO-66-NO2-NH2 75%25% BDC-NO2, 75% BDC-NH2~4.31~1.90[7]

Table 3: CO2 Adsorption in Functionalized Fe-MOFs at 25 °C and 4 MPa

MOFFunctional GroupCO2 Adsorption (mmol/g)Reference
MIL-101(Fe)None9.3[4]
MIL-101(Fe)-NH2-NH213.0[4]
MIL-53(Fe)None8.6[4]

Logical Workflow of Linker Functionalization for Enhanced Gas Adsorption

The following diagram illustrates the process of how linker functionalization impacts the gas adsorption properties of MOFs.

Linker_Functionalization_Impact cluster_strategy Functionalization Strategy cluster_linker Linker Modification cluster_properties Modified MOF Properties cluster_outcome Gas Adsorption Outcome De_Novo_Synthesis De Novo Synthesis Functional_Group_Introduction Introduction of Functional Groups (-NH2, -OH, -COOH, etc.) De_Novo_Synthesis->Functional_Group_Introduction Post_Synthetic_Modification Post-Synthetic Modification (PSM) Post_Synthetic_Modification->Functional_Group_Introduction Altered_Pore_Environment Altered Pore Environment & Surface Chemistry Functional_Group_Introduction->Altered_Pore_Environment Modified_Structural_Properties Modified Structural Properties (Surface Area, Pore Size) Functional_Group_Introduction->Modified_Structural_Properties Enhanced_Gas_Adsorption Enhanced Gas Adsorption (Capacity & Selectivity) Altered_Pore_Environment->Enhanced_Gas_Adsorption Modified_Structural_Properties->Enhanced_Gas_Adsorption Potential_Drawbacks Potential Drawbacks (Reduced Stability, Lower Surface Area) Modified_Structural_Properties->Potential_Drawbacks

Caption: Logical workflow illustrating the impact of linker functionalization on MOF properties and gas adsorption performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis, characterization, and gas adsorption measurements of functionalized MOFs.

Synthesis of Functionalized MOFs

1. De Novo Synthesis (Example: UiO-66-NH2) [5]

  • Precursors: Zirconium(IV) chloride (ZrCl4) and 2-aminoterephthalic acid (H2BDC-NH2).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve ZrCl4 and H2BDC-NH2 in DMF in a Teflon-lined autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

    • After cooling to room temperature, filter the resulting solid product.

    • Wash the product repeatedly with DMF and then with a volatile solvent like ethanol to remove unreacted precursors and solvent molecules.

    • Dry the final product under vacuum at an elevated temperature (e.g., 60 °C).

2. Post-Synthetic Modification (PSM) using Solvent-Assisted Linker Exchange (SALE) [8][9]

  • Parent MOF: A pre-synthesized MOF (e.g., a MOF with a readily exchangeable linker).

  • Daughter Linker: The functionalized linker to be introduced.

  • Procedure:

    • Immerse the parent MOF crystals in a concentrated solution of the daughter linker in a suitable solvent (e.g., DMF).

    • Heat the mixture at a specific temperature (e.g., 100 °C) for a certain period (e.g., 24 hours) to facilitate the exchange.

    • After the exchange, filter the crystals and wash them thoroughly with fresh solvent to remove the displaced linkers and excess daughter linkers.

    • Activate the resulting functionalized MOF to remove solvent molecules from the pores.

Characterization of MOFs
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the desired functional groups in the linker.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

Gas Adsorption Measurements
  • Activation: Before gas adsorption measurements, the MOF samples must be activated to remove any guest molecules (e.g., solvents) from their pores. This is typically achieved by heating the sample under a high vacuum for several hours.[8]

  • Nitrogen Adsorption-Desorption Isotherms:

    • The measurements are typically performed at 77 K (the boiling point of liquid nitrogen).[5][10]

    • A known amount of the activated MOF sample is placed in a sample tube.

    • The pressure of nitrogen gas in the tube is gradually increased, and the amount of adsorbed gas is measured at each equilibrium pressure point.

    • The Brunauer-Emmett-Teller (BET) method is then applied to the adsorption data to calculate the specific surface area of the material.[5][10]

  • CO2 and other Gas Adsorption Isotherms:

    • These measurements are typically conducted at various temperatures (e.g., 273 K, 298 K).

    • Similar to the nitrogen isotherm, the amount of gas adsorbed by the activated MOF is measured at different pressures.

    • The resulting isotherms provide information on the gas uptake capacity of the material under specific conditions.

References

Safety Operating Guide

Proper Disposal of Dimethyl Aminoterephthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of dimethyl aminoterephthalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This substance is known to cause skin, eye, and respiratory irritation[1][2][3].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[1][2].

  • Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact[1][2].

  • Respiratory Protection: In case of dust generation or inadequate ventilation, use a dust mask or a particulate filter respirator[1][4].

Handling and Storage:

  • Handle in a well-ventilated area to minimize dust generation and accumulation[5].

  • Avoid breathing dust, fumes, or gas[1][2][3].

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container[1][5].

  • Wash hands thoroughly after handling[1].

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.2 g/mol [2][4]
Appearance Yellow powder[5]
Melting Point 127 - 130 °C[4][5]
Water Solubility 0.04 g/L (insoluble)[5]
pH 6.9 (10g/l, H₂O, 20℃)[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][2].

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice[1][2].

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention[2].

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation[5].

  • Containment: Prevent the spill from entering drains or waterways[1][5].

  • Cleanup:

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material[1].

    • Place the collected material into a suitable, closed, and properly labeled container for disposal[1][5].

  • Decontamination: Wash the spill area with large amounts of water[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. Waste is classified as hazardous[2].

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, chemically compatible, and sealable container.

    • Do not mix with other waste types, especially incompatible materials.

  • Labeling:

    • Clearly label the container as "Hazardous Waste: this compound".

    • Include the chemical formula and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should not have drain or sewer access.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal[5].

    • Professional disposal services will ensure the waste is handled at an appropriate facility, which may include high-temperature incineration[5].

    • Contaminated packaging should be disposed of as unused product[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have Dimethyl Aminoterephthalate Waste? ppe Don Appropriate PPE (Gloves, Goggles) start->ppe identify_waste Identify Waste as This compound ppe->identify_waste collect_waste Collect in a Designated, Sealable Container identify_waste->collect_waste label_container Label Container: 'Hazardous Waste: This compound' collect_waste->label_container store_waste Store in a Secure, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal_method Is On-site Treatment an Option? (e.g., Incineration) contact_ehs->disposal_method professional_disposal Arrange for Professional Off-site Disposal disposal_method->professional_disposal No end End: Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dimethyl Aminoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Dimethyl aminoterephthalate, including detailed operational and disposal plans, to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Dimethyl 2-aminoterephthalate, 1,4-Benzenedicarboxylic acid, 2-amino-, dimethyl ester

  • CAS Number: 5372-81-6

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.2 g/mol

Hazard Identification: this compound is classified as a hazardous substance. It is crucial to be aware of the following hazards before handling:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1] A face shield may be required for large quantities or when there is a significant splash hazard.[4][5]To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4] A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]To prevent direct skin contact, which can cause irritation.[1][2][3] Contaminated clothing should be laundered separately before reuse.[1]
Respiratory Protection A dust mask (e.g., N95) is recommended for handling small quantities that may generate dust.[6] In cases of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[4][7]To avoid inhalation of dust, which can lead to respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially for procedures that may generate dust.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

  • Review SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[8]

2. Handling and Use:

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of dust.[1][9]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is handled.[1][2] Always wash hands thoroughly with soap and water after handling.[1]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][9]

3. Spill Response:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1] The spill area should then be cleaned with a wet cloth or paper towels, and all cleanup materials should be disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency personnel.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Unused this compound and materials heavily contaminated with it should be considered chemical waste.

2. Waste Collection and Storage:

  • Containers: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal Method:

  • Authorized Disposal: Dispose of all waste through an authorized hazardous waste collection point or a licensed waste disposal company.[1][2] Follow all local, state, and federal regulations for chemical waste disposal.[2]

  • Empty Containers: Empty containers should be handled as hazardous waste as they may retain product residue.[8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Waste Disposal receiving Receive & Inspect Container storage Store in Cool, Dry, Well-Ventilated Area receiving->storage Intact Container ppe Don Appropriate PPE storage->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling use Weighing & Use in Experiment handling->use spill Spill Occurs use->spill waste_collection Collect Waste in Labeled Container use->waste_collection cleanup Clean Up Spill (Avoid Dust) spill->cleanup spill_disposal Dispose of Spill Cleanup Materials cleanup->spill_disposal waste_disposal Dispose via Authorized Waste Collection spill_disposal->waste_disposal waste_collection->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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